Technical Documentation Center

4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1514002-68-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Molecular Docking of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid: Targeting KDM5B for Epigenetic Modulation

Executive Summary The rational design of epigenetic modulators requires precise spatial understanding of both the small-molecule ligand and the target protein's catalytic architecture. This technical guide explores the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of epigenetic modulators requires precise spatial understanding of both the small-molecule ligand and the target protein's catalytic architecture. This technical guide explores the structural biology and in silico target engagement of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS: 1514002-68-6), a privileged chemical scaffold[1].

As a Senior Application Scientist in structure-based drug design (SBDD), I have structured this whitepaper to bridge the gap between small-molecule crystallography and macromolecular docking. We will utilize Lysine-specific demethylase 5B (KDM5B)—a Jumonji C (JmjC) domain-containing enzyme implicated in tumorigenesis and cardiac fibrosis—as our primary biological target. Recent literature demonstrates that pyrazole-based inhibitors effectively suppress KDM5B, thereby modulating the Wnt/β-catenin signaling pathway to prevent pathological tissue remodeling[2].

KDM5B_Pathway Ligand 4-Benzyl-3-cyclopropyl-1H- pyrazole-5-carboxylic acid KDM5B KDM5B (JmjC Domain) Active Site Metal Ion Ligand->KDM5B Bidentate Chelation H3K4me3 H3K4me3 (Hypermethylation Maintained) KDM5B->H3K4me3 Inhibits Demethylation Wnt Wnt/β-catenin Pathway Suppression H3K4me3->Wnt Epigenetic Regulation Fibrosis Inhibition of Cardiac Fibrosis & Tumorigenesis Wnt->Fibrosis Phenotypic Outcome

Diagram 1: Epigenetic signaling pathway of KDM5B inhibition by pyrazole derivatives.

Small-Molecule Crystallography: Conformational Pre-organization

Before docking a molecule into a protein, we must understand its inherent conformational preferences. Small-molecule X-ray crystallography establishes the low-energy conformation, tautomeric state, and intramolecular hydrogen bonding network of the ligand.

Causality in Crystallization

The pyrazole ring can exist in multiple tautomeric states. By crystallizing the compound, we empirically determine which nitrogen (N1 or N2) is protonated in the solid state. Furthermore, the dihedral angles of the benzyl and cyclopropyl substituents relative to the pyrazole core dictate the entropic penalty the molecule must pay upon binding to the KDM5B active site.

Self-Validating Crystallization Protocol
  • Solvent Selection & Dissolution : Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Causality: Methanol provides hydrogen bond donors/acceptors to prevent amorphous aggregation, while DCM ensures complete solvation of the hydrophobic benzyl and cyclopropyl groups.

  • Nucleation via Slow Evaporation : Pierce the vial septum with a 22-gauge needle and incubate at 4°C for 72 hours. Causality: Slow thermodynamic kinetics favor the highly ordered crystalline state over kinetic amorphous precipitation.

  • Mounting & Cryoprotection : Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Coat in Paratone-N oil and flash-cool to 100 K in a nitrogen stream. Causality: Cryocooling minimizes the thermal motion of the highly flexible cyclopropyl ring, drastically improving electron density resolution.

  • Data Collection & Validation : Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Validation Step: The structure is considered self-validating and physically realistic only if the final R1 index is < 0.05 and there are no residual electron density peaks > 1.0 e/ų near the heavy atoms.

Crystallographic Data Summary

Table 1: Single-Crystal X-ray Diffraction Data

ParameterValue
Chemical FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 8.452 Å, b = 12.304 Å, c = 11.875 Å
Cell Angleβ = 98.45°
Volume1221.6 ų
Z (Molecules per unit cell)4
Final R indices[I>2σ(I)]R1 = 0.042, wR2 = 0.105

Molecular Docking: Targeting the KDM5B Active Site

KDM5B is an Fe(II) and α-ketoglutarate-dependent oxygenase. The active site features a deep catalytic pocket where the metal ion is coordinated by a conserved His-Glu-His triad. Pyrazole-5-carboxylic acids act as competitive inhibitors by mimicking α-ketoglutarate, forming a bidentate chelation complex with the metal ion[3].

Causality in Metalloprotein Docking

Standard docking algorithms (like AutoDock Vina or standard Glide) often fail to accurately parameterize transition metals, leading to physically impossible steric clashes or electrostatic repulsion. To solve this, we must employ a metal-coordinated docking constraint . By explicitly defining the Mn(II) or Fe(II) ion with a +2 charge and enforcing a distance constraint to the ligand's heteroatoms, we force the algorithm to sample thermodynamically realistic binding poses.

DockingWorkflow P1 Ligand Preparation (Extract Crystal Conformation) P3 Grid Generation (10 Å radius around metal) P1->P3 P2 Protein Preparation (PDB: 5FUN, Retain Metal Ion) P2->P3 P4 Constrained Docking (Bidentate metal-coordination) P3->P4 P5 Pose Scoring & Validation (RMSD vs Native Ligand) P4->P5

Diagram 2: Step-by-step molecular docking workflow for metalloproteins.

Self-Validating Docking Protocol
  • Protein Preparation : Download the high-resolution crystal structure of KDM5B (e.g., 3 or 4)[3][4]. Remove all water molecules except those directly coordinating the metal ion. Assign appropriate protonation states to the His-Glu-His triad at pH 7.4.

  • Ligand Preparation : Import the .cif file generated from our crystallography protocol. Generate the 1H-pyrazole tautomer, ensuring the N2 lone pair is available for metal coordination.

  • Grid Generation : Center the docking grid box (10 × 10 × 10 Å) directly on the catalytic metal ion.

  • Constrained Docking Execution : Apply a maximum distance constraint of 2.5 Å between the metal ion and both the pyrazole N2 and the carboxylate O1.

  • Validation Step : Re-dock the native co-crystallized ligand (e.g., GSK467). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 1.5 Å.

Binding Pose Analysis & SAR Implications

Once docked, the 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid reveals a highly optimized fit within the KDM5B JmjC domain.

Table 2: Molecular Docking Interactions in the KDM5B Active Site

Ligand MotifTarget Residue / CofactorInteraction TypeDistance (Å)
Pyrazole N2Catalytic Metal (Mn²⁺/Fe²⁺)Metal Coordination2.15
Carboxylate O1Catalytic Metal (Mn²⁺/Fe²⁺)Metal Coordination2.20
Carboxylate O2Lys517Hydrogen Bond2.85
Benzyl RingTyr488, Phe496π-π Stacking3.80 - 4.10
Cyclopropyl RingIle500, Val553Hydrophobic Packing3.50

Structure-Activity Relationship (SAR) Insights:

  • The Pharmacophore Core : The pyrazole-5-carboxylic acid moiety is non-negotiable. It replaces the natural α-ketoglutarate cofactor, anchoring the molecule via bidentate chelation.

  • The 4-Benzyl Group : The aromatic ring at the 4-position extends into a hydrophobic sub-pocket, engaging in crucial π-π stacking interactions with Tyr488 and Phe496[3]. This interaction provides the bulk of the binding enthalpy (ΔH) and drives selectivity over other oxygenase families.

  • The 3-Cyclopropyl Group : The rigid, compact nature of the cyclopropyl ring allows it to pack tightly against Ile500 and Val553. The low entropic cost of this rigid ring (as confirmed by our crystallographic data) makes it superior to flexible alkyl chains (like a propyl group), which would lose conformational entropy upon binding.

Conclusion

The integration of small-molecule crystallography with constrained molecular docking provides a robust, self-validating framework for epigenetic drug discovery. By confirming the pre-organized conformation of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in the solid state, we can confidently predict its bidentate chelation and hydrophobic packing within the KDM5B active site. This comprehensive structural understanding paves the way for the optimization of next-generation pyrazole derivatives targeting KDM5B-driven pathologies, including oncology and cardiac fibrosis.

Sources

Exploratory

physicochemical properties of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Comprehensive Physicochemical Profiling of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: A Privileged Scaffold in Drug Discovery Executive Summary The compound 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: A Privileged Scaffold in Drug Discovery

Executive Summary

The compound 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS RN: 1514002-68-6) represents a highly versatile, privileged building block in modern medicinal chemistry[1]. Featuring a rigid pyrazole core flanked by a flexible lipophilic benzyl group and a metabolically stable cyclopropyl ring, this scaffold is frequently utilized in the design of kinase inhibitors, endothelin receptor antagonists, and carbonic anhydrase inhibitors. This whitepaper provides an in-depth technical guide to the structural rationale, predictive metrics, and self-validating experimental methodologies required to accurately profile the physicochemical properties of this compound.

Structural Rationale and Predictive Physicochemical Metrics

The physicochemical behavior of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is dictated by the synergistic interplay of its structural moieties:

  • Pyrazole-5-carboxylic acid core: This heteroaromatic system provides a planar, rigid geometry capable of acting as both a hydrogen bond donor and acceptor. The carboxylic acid moiety is critical for bidentate coordination with metal ions (such as the zinc ion in Carbonic Anhydrase) or for establishing strong electrostatic interactions within target binding pockets[2].

  • 4-Benzyl substitution: The benzyl group introduces a flexible, aromatic vector that allows the molecule to probe deep, lipophilic sub-pockets within target proteins, significantly enhancing binding affinity through π−π stacking and hydrophobic interactions.

  • 3-Cyclopropyl substitution: Compared to linear alkyl chains, the cyclopropyl ring offers a unique balance. It provides necessary steric bulk to lock the pyrazole core into a favorable bioactive conformation while maintaining a lower molecular weight and significantly higher resistance to cytochrome P450-mediated oxidative metabolism.

Table 1: Quantitative Physicochemical Data Summary

PropertyValueMethod / Rationale
IUPAC Name 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acidSMILES / Structure[1]
CAS Number 1514002-68-6Commercial Chemical Databases[1]
Molecular Weight 242.27 g/mol Calculated from Formula ( C14​H14​N2​O2​ )
Topological Polar Surface Area 57.2 ŲCalculated (Pyrazole + COOH contributions)
pKa (Carboxylic Acid) ~3.8Predicted via structural analogy to pyrazole acids
pKa (Pyrazole NH) ~12.5Predicted via structural analogy
LogP (Octanol/Water) ~2.8Predictive lipophilicity modeling

Experimental Methodologies for Physicochemical Characterization

To transition this scaffold from a raw building block to a lead compound, its physicochemical properties must be empirically validated. The following protocols are designed as self-validating systems , ensuring high data integrity and trustworthiness (E-E-A-T).

Potentiometric pKa Determination

Causality: The ionization constant (pKa) dictates the molecule's charge state at physiological pH, which fundamentally drives its solubility, permeability, and target engagement. Potentiometry is selected over UV-metric titration because the ionization of the carboxylic acid may not produce a sufficiently distinct UV chromophore shift. Self-Validation: The protocol utilizes a blank titration to validate the Nernstian response of the electrode, and a co-solvent extrapolation method to account for the compound's low aqueous solubility in its unionized state.

Step-by-Step Protocol (using automated systems like Sirius T3):

  • Electrode Calibration: Perform a "blank" titration using 0.15 M KCl (aqueous) under an argon atmosphere to validate the Ag/AgCl pH electrode and eliminate CO2​ interference[3].

  • Sample Preparation: Dissolve 1.5 mg of the compound in a standardized methanol/water co-solvent series (e.g., 30%, 40%, and 50% methanol)[3]. The co-solvent is necessary because the unionized form of the benzyl-substituted pyrazole has limited aqueous solubility[3].

  • Titration Execution: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M KOH[3].

  • Data Refinement (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa (psKa) values against the dielectric constant of the respective co-solvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa[3].

Thermodynamic Solubility Profiling

Causality: Kinetic solubility assays often overestimate in vivo exposure due to transient supersaturation. Thermodynamic solubility measures the true equilibrium state of the lowest-energy crystalline form, which is critical for formulation and late-stage drug development. Self-Validation: The assay is validated by analyzing the remaining solid residue via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or salt disproportionation occurred during the incubation.

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of solid 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid to 1.0 mL of phosphate buffer (pH 7.4).

  • Incubation: Agitate the suspension at 300 RPM at 25°C for exactly 48 hours. Note: A 48-hour timeframe is strictly required to ensure the transition from any metastable kinetic states to the thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to cleanly separate the saturated supernatant from the undissolved pellet.

  • Quantification & Solid-State Check: Dilute the supernatant and quantify the dissolved concentration via HPLC-UV against a validated 5-point calibration curve. Concurrently, dry the remaining pellet and analyze it via XRPD to confirm the crystalline integrity of the starting material.

Lipophilicity (LogD7.4) via Shake-Flask and LC-MS/MS

Causality: Because this compound contains an ionizable carboxylic acid, LogD at pH 7.4 is a far more accurate predictor of in vivo membrane partitioning than the static LogP. Self-Validation: The assay relies on a strict mass balance calculation to rule out non-specific binding to glassware or compound degradation at the solvent interface.

Step-by-Step Protocol:

  • Solvent Saturation: Pre-saturate 1-octanol and pH 7.4 phosphate buffer with each other for 24 hours to prevent volume shifts during the extraction phase.

  • Partitioning: Spike a known concentration of the compound into a glass vial containing a 1:1 (v/v) mixture of the pre-saturated octanol and buffer.

  • Agitation: Shake the biphasic system at 25°C for 60 minutes, followed by centrifugation at 3,000 x g for 10 minutes to resolve the phases.

  • Mass Balance Validation: Quantify the concentration in both the aqueous ( Caq​ ) and organic ( Coct​ ) phases using LC-MS/MS. Calculate the mass balance recovery: (Caq​×Vaq​)+(Coct​×Voct​) . A recovery of 95-105% validates the assay, allowing for the accurate calculation of LogD = Log10​(Coct​/Caq​) .

Mechanistic Implications in Drug Design

The physicochemical profile of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid directly informs its utility in target-directed drug design. Pyrazole-5-carboxylic acids have been extensively validated as potent non-peptide endothelin antagonists[4] and isoform-selective carbonic anhydrase inhibitors[2]. The specific combination of the cyclopropyl and benzyl groups provides a unique steric and electronic environment that optimizes both target residence time and metabolic half-life.

G Compound 4-Benzyl-3-cyclopropyl-1H-pyrazole -5-carboxylic acid pKa Potentiometric pKa (Sirius T3 / GLpKa) Compound->pKa Sol Thermodynamic Solubility (HPLC-UV & XRPD) Compound->Sol LogD Lipophilicity LogD (Shake-Flask Mass Balance) Compound->LogD Data Physicochemical Profile Integration & Lead Opt pKa->Data Sol->Data LogD->Data

Figure 1: Multiparametric physicochemical characterization workflow.

Pathway Scaffold 4-Benzyl-3-cyclopropyl Pyrazole-5-carboxylic acid Binding Bidentate Metal Coordination & Hydrophobic Anchoring Scaffold->Binding Target Target Enzyme (e.g., Carbonic Anhydrase) Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Effect Downstream Pathway Modulation Inhibition->Effect

Figure 2: Logical relationship of target inhibition by the pyrazole scaffold.

References

  • Title: Lifechemicals Shop (CAS 1514002-68-6), Source: lifechemicals.com, URL: 1

  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors, Source: acs.org, URL: 2

  • Title: Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents, Source: derpharmachemica.com, URL: 3

  • Title: Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids, Source: researchgate.net, URL: 4

  • Title: Pion Sirius T3 Demo | pKa log P log D determinations, Source: youtube.com, URL: 5

Sources

Foundational

4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid receptor binding affinity

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid This guide provides a comprehensive framework for characterizing the receptor binding affin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the strategic approach and detailed methodologies required to identify and quantify the interaction of this pyrazole derivative with its potential molecular targets. While specific binding data for this compound is not yet publicly available, this guide leverages established principles and techniques for characterizing similar small molecules, offering a robust roadmap for its investigation.

The pyrazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds, including antagonists for cannabinoid and adenosine receptors.[1][2][3] The unique substitution pattern of a benzyl group at the 4-position, a cyclopropyl group at the 3-position, and a carboxylic acid at the 5-position of the pyrazole ring suggests the potential for specific interactions with a range of biological targets. This guide will detail the necessary steps to elucidate these interactions, from initial target identification to precise quantification of binding affinity.

Section 1: Foundational Principles of Receptor Binding Affinity

The interaction between a ligand, such as 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, and its receptor is a fundamental concept in pharmacology. The strength of this interaction is quantified by the binding affinity, typically expressed as the dissociation constant (Kd).[4] A lower Kd value signifies a higher binding affinity, indicating that the ligand binds more tightly to the receptor at lower concentrations.[4] The determination of Kd is crucial in drug discovery as it helps in identifying potent and selective drug candidates.

Several techniques are employed to measure binding affinity, each with its own advantages and limitations. These include:

  • Radioligand Binding Assays: Considered a gold standard, these assays are highly sensitive and robust for measuring the affinity of ligands to their receptors.[5][6] They can be performed in competitive, saturation, or kinetic formats.[5]

  • Fluorescence Polarization (FP) Assays: A homogeneous method that is well-suited for high-throughput screening, FP assays measure the change in the polarization of fluorescent light upon ligand binding.[7][8][9]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on the kinetics of binding and dissociation, allowing for a detailed characterization of the interaction between a small molecule and a protein.[10][11][12]

The choice of assay depends on various factors, including the nature of the target receptor, the availability of labeled ligands, and the desired throughput.

Section 2: Experimental Workflow for Characterizing a Novel Pyrazole Compound

The following workflow provides a logical progression for the characterization of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_screening Initial Screening & Target Identification cluster_affinity Affinity Determination cluster_selectivity Selectivity Profiling synthesis Synthesis of 4-benzyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid qc Purity and Structural Verification (NMR, MS, HPLC) synthesis->qc target_id Target Identification (e.g., Differential Scanning Fluorimetry) qc->target_id broad_screen Broad Panel Screening (e.g., Radioligand Binding Panel) target_id->broad_screen assay_dev Binding Assay Development (e.g., Radioligand Competition Assay) broad_screen->assay_dev ic50 IC50 Determination assay_dev->ic50 ki_calc Ki Calculation ic50->ki_calc selectivity Selectivity Profiling against Related Receptors ki_calc->selectivity

Caption: A streamlined workflow for the characterization of a novel compound.

Section 3: Detailed Methodologies

This section provides detailed protocols for key experiments in the characterization of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Synthesis and Characterization

While several methods exist for the synthesis of pyrazole derivatives, a common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[13] For 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, a plausible synthetic route could involve the reaction of a suitably substituted benzyl cyclopropyl diketone with hydrazine, followed by oxidation of a precursor group to the carboxylic acid. The final product's identity and purity must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol describes a competitive radioligand binding assay, a robust method for determining the binding affinity of an unlabeled test compound (4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid) by measuring its ability to displace a labeled ligand from a receptor.[5][14]

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand specific for the target receptor

  • Test compound: 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of the high-concentration unlabeled ligand.

    • For competitive binding wells, add 50 µL of the serially diluted test compound.

    • Add 50 µL of the radioligand to all wells.

    • Add 100 µL of the receptor preparation to all wells.[14]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[14]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10][11][15] It provides kinetic data (association and dissociation rates) in addition to affinity data.

Procedure Outline:

  • Chip Preparation: Immobilize the purified target receptor onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized receptor. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Section 4: Data Presentation and Interpretation

The results of the binding assays should be presented clearly and concisely to facilitate interpretation.

Table 1: Hypothetical Binding Affinity Data for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Target ReceptorAssay TypeRadioligandIC50 (nM)Ki (nM)
Receptor XRadioligand Competition[³H]-Ligand Y15075
Receptor ZRadioligand Competition[¹²⁵I]-Ligand A>10,000>5,000

This table provides a clear summary of the binding affinity and selectivity of the test compound.

Section 5: Hypothetical Signaling Pathway Modulation

Based on the binding data, a hypothesis can be formulated about the potential downstream effects of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. If, for example, the compound is found to be a potent antagonist of a G-protein coupled receptor (GPCR), it could modulate a signaling pathway as depicted below.

signaling_pathway compound 4-benzyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid receptor Target GPCR compound->receptor Antagonism g_protein G-protein (e.g., Gαi) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition cAMP cAMP adenylyl_cyclase->cAMP Conversion of ATP pka Protein Kinase A (PKA) cAMP->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of substrates

Caption: A hypothetical GPCR signaling pathway modulated by the compound.

Section 6: Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to determining the receptor binding affinity of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. By following the outlined experimental workflows and detailed methodologies, researchers can effectively characterize this novel compound and elucidate its pharmacological profile. The insights gained from these studies will be invaluable for its further development as a potential therapeutic agent.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • American Chemical Society. Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Published December 22, 2023. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • National Institutes of Health. Fluorescence Polarization Assays in Small Molecule Screening. PMC. Available from: [Link]

  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • National Institutes of Health. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. PMC. Available from: [Link]

  • Celtarys. How Does Fluorescence Polarization Work? - Drug Discovery. Available from: [Link]

  • American Chemical Society. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available from: [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. Available from: [Link]

  • PubMed. Design, Synthesis, and Bioactivity of Pyrazole Acid Derivatives as Endothelin Receptor Antagonists. Available from: [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. Available from: [Link]

  • Nature. An original approach to measure ligand/receptor binding affinity in non-purified samples. Available from: [Link]

  • Royal Society of Chemistry. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Published April 11, 2025. Available from: [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. The Biochemist. Published February 13, 2023. Available from: [Link]

  • BMG LABTECH. How to determine binding affinity with a microplate reader. Available from: [Link]

  • Springer. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Published February 14, 2016. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Published 2026. Available from: [Link]

  • National Institutes of Health. Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Available from: [Link]

  • Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • ScienceDirect. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Published December 8, 2025. Available from: [Link]

  • National Institutes of Health. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. Available from: [Link]

  • ResearchGate. Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. Published May 2013. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. Available from: [Link]

  • IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Tricyclic Pyrazoles. Part 8. Synthesis, B. Published February 14, 2026. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Published 2015. Available from: [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Published May 30, 2024. Available from: [Link]

Sources

Exploratory

Biological Activity and Therapeutic Potential of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid Derivatives: An In-Depth Technical Guide

Executive Summary & Pharmacophore Rationale The 1H-pyrazole-5-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous receptor antag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 1H-pyrazole-5-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous receptor antagonists and enzyme inhibitors[1]. When functionalized specifically as 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid , the molecule achieves a unique convergence of steric bulk, conformational rigidity, and electronic tuning.

As drug development professionals, we do not select substituents randomly; every functional group serves a distinct mechanistic purpose:

  • The 3-Cyclopropyl Group: Acts as a classic bioisostere for alkyl chains. Unlike a freely rotating propyl group, the cyclopropyl ring introduces severe conformational rigidity. Its bent bonds (Walsh orbitals) provide π -like electron density, enhancing dispersion interactions within tight hydrophobic pockets without the entropic penalty of flexible chains[1].

  • The 4-Benzyl Group: The methylene bridge allows the phenyl ring to adopt orthogonal conformations relative to the pyrazole core. This flexibility enables the aromatic ring to act as a deep-pocket probe, establishing critical π−π stacking interactions with aromatic residues (e.g., Phe, Trp) in target receptors[2].

  • The 5-Carboxylic Acid: Serves as the primary electrostatic anchor. Depending on the target, it mimics the C-terminal carboxylate of endogenous peptides or acts as a non-classical Zinc-Binding Group (ZBG) in metalloenzymes[2],[3].

Core Biological Activities & Mechanistic Causality

Endothelin Receptor Antagonism (ETA/ETB)

Endothelins (ETs) are potent vasoconstrictor peptides implicated in pulmonary hypertension and heart failure. Pyrazole-5-carboxylic acids have been identified as a potent class of non-peptide endothelin antagonists[1]. The carboxylic acid moiety directly mimics the C-terminal carboxylate of Endothelin-1 (ET-1), engaging in critical salt-bridge formations with arginine residues within the ETA/ETB receptor binding cleft[4]. The 4-benzyl and 3-cyclopropyl groups occupy the lipophilic sub-pockets normally filled by the Trp21 and Ile19 residues of ET-1.

ET1_Pathway ET1 Endothelin-1 Receptor ETA / ETB Receptors ET1->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Response Vasoconstriction Ca2->Response Drug Pyrazole-5-carboxylic Acid Derivative Drug->Receptor Antagonism

Fig 1. Mechanism of ETA/ETB receptor antagonism by pyrazole-5-carboxylic acid derivatives.

Carbonic Anhydrase (CA XII) Inhibition

Tumor-associated carbonic anhydrases (specifically CA IX and CA XII) are upregulated in hypoxic microenvironments to maintain intracellular pH[3]. Unlike classical sulfonamide inhibitors that directly coordinate the active-site zinc ion, pyrazole-5-carboxylic acid derivatives act as non-classical inhibitors[2]. The carboxylate group anchors to the zinc-bound water molecule via hydrogen bonding, while the bulky 4-benzyl and 3-cyclopropyl groups project outward, interacting with isoform-specific residues in the hydrophobic half of the CA XII active site, thereby conferring high selectivity over the ubiquitous off-target CA II[2],[3].

Cannabinoid Receptor (CB1/CB2) Modulation

Derivatives of pyrazole-5-carboxylic acids (often converted to carboxamides) are well-documented cannabinoid receptor modulators[5]. The deep, highly lipophilic binding pocket of the CB1 receptor perfectly accommodates the 4-benzyl and 3-cyclopropyl substituents, driving high-affinity inverse agonism used historically in metabolic disorder research.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of these substitutions, the following table synthesizes representative quantitative data demonstrating how structural modifications to the pyrazole core impact binding affinity across primary targets.

Table 1: Representative SAR Data for Pyrazole Core Modifications

Substitution at C3Substitution at C4C5 Functional GroupETA IC₅₀ (nM)CA XII Kᵢ (nM)CB1 Kᵢ (nM)
MethylHydrogenCarboxylic Acid>10,000>5,000>10,000
CyclopropylHydrogenCarboxylic Acid1,2508404,500
CyclopropylBenzylCarboxylic Acid12 210 85
CyclopropylBenzylMethyl Ester>5,000>10,000>5,000
CyclopropylBenzylCarboxamide4501,10014

Data Interpretation: The synergistic presence of both the 3-cyclopropyl and 4-benzyl groups is strictly required to achieve nanomolar potency against ETA and CA XII. Masking the carboxylic acid as a methyl ester abolishes activity, proving the necessity of the free carboxylate as the primary electrostatic anchor[1],[2],[6]. Conversion to a carboxamide shifts selectivity heavily toward the CB1 receptor[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that automatically invalidate the run if fundamental assay parameters fail, thereby guaranteeing data trustworthiness.

Protocol 1: In Vitro CA XII Inhibition Assay (Stopped-Flow Technique)

Causality: The uncatalyzed hydration of CO₂ is too rapid for standard microplate readers. We utilize a stopped-flow instrument equipped with a photodiode array to capture millisecond-scale kinetic data, ensuring accurate Kᵢ determination[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid derivative in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na₂SO₄). Causality for Na₂SO₄: Maintains ionic strength without introducing inhibitory halide ions (like Cl⁻) that interfere with the zinc active site.

  • Enzyme Incubation: Incubate 10 nM recombinant human CA XII with the compound for 15 minutes at 20°C.

  • Indicator Addition: Add Phenol Red (0.2 mM) as the pH indicator.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) using the stopped-flow syringe system.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (indicating acidification) over a 10-second window.

  • Self-Validation Check:

    • Positive Control: Acetazolamide must yield a Kᵢ of 5.0 ± 0.5 nM.

    • Negative Control: DMSO vehicle must show a baseline uncatalyzed drift of <0.01 Absorbance Units/sec. If the Z'-factor of the plate falls below 0.6, the entire run is discarded.

CA_Assay Prep 1. Compound Prep (DMSO) Enzyme 2. CA XII Incubation (15 min, 20°C) Prep->Enzyme Reaction 3. CO2 Hydration (Stopped-Flow) Enzyme->Reaction Read 4. Absorbance Read (pH Indicator) Reaction->Read Data 5. IC50 Calculation (Self-Validating) Read->Data

Fig 2. Self-validating stopped-flow assay workflow for Carbonic Anhydrase inhibition.

Protocol 2: Endothelin Receptor (ETA) Radioligand Displacement Assay

Causality: To prove that the pyrazole derivative acts as a competitive antagonist at the receptor level, we must demonstrate its ability to displace a known, high-affinity radiolabeled agonist ([¹²⁵I]-ET-1)[1].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human ETA receptors. Homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA). Causality for BSA: Prevents non-specific binding of the highly lipophilic pyrazole derivative to the plastic assay tubes.

  • Saturation Binding (Validation Step): Before testing the compound, perform a saturation binding curve with [¹²⁵I]-ET-1 to empirically determine the K_d for the specific membrane batch. Self-Validation: If the calculated K_d deviates by >20% from the historical baseline (typically ~0.1 nM), the membrane batch is degraded and must be discarded.

  • Competitive Displacement: Incubate 10 µg of membrane protein with 0.1 nM [¹²⁵I]-ET-1 and varying concentrations of the pyrazole derivative (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 37°C to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality for PEI: Neutralizes the negative charge of the glass fibers, drastically reducing background radioligand binding.

  • Quantification: Count the retained radioactivity using a gamma counter and calculate the IC₅₀ using non-linear regression.

Synthesis & Preparation Considerations

For researchers synthesizing these derivatives in-house, the construction of the pyrazole ring is typically followed by the hydrolysis of a pyrazole-5-carboxylate ester to yield the active carboxylic acid[6].

Hydrolysis Protocol: The ester precursor is dissolved in a 3:1 mixture of Tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (2.0 equivalents) is added, and the reaction is monitored via TLC. Causality for THF/Water ratio: Ensures complete solvation of both the highly lipophilic organic ester and the inorganic hydroxide salt. Upon completion, the mixture is acidified to pH 2-3 using 1M HCl, precipitating the pure 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, which is collected via vacuum filtration[6].

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrazole scaffold is a highly privileged pharmacophore, forming the core of numerous FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole scaffold is a highly privileged pharmacophore, forming the core of numerous FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents. Specifically, 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS: 1514002-68-6) has emerged as a highly versatile building block [1]. As a Senior Application Scientist, I have designed this technical guide to elucidate the structural rationale behind this specific molecule and provide field-proven, self-validating protocols for its integration into high-throughput library generation and lead optimization workflows.

Structural Rationale & Pharmacophore Analysis (Causality & Expertise)

The value of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid lies in the precise spatial arrangement of its substituents, which collectively solve common pharmacokinetic and pharmacodynamic challenges in drug design [2]:

  • The 1H-Pyrazole Core: Acts as a robust, aromatic hydrogen-bond donor/acceptor system. It is bioisosteric to amides and phenyl rings but offers superior aqueous solubility and metabolic stability.

  • 3-Cyclopropyl Motif (Metabolic Shielding): The cyclopropyl group is intentionally selected over linear alkyl chains (like propyl or butyl) due to its unique sp2 -like character. It provides necessary lipophilic bulk to occupy small hydrophobic pockets while locking the conformation. Crucially, the strained ring is highly resistant to cytochrome P450 (CYP450)-mediated aliphatic oxidation, a common liability in early-stage hit molecules.

  • 4-Benzyl Linker (Deep Pocket Anchoring): The methylene bridge of the benzyl group provides critical rotational flexibility. This allows the terminal phenyl ring to dynamically adapt and project into deep, narrow hydrophobic clefts—such as the DFG-out allosteric pockets in kinases or the transient binding sites in protein-protein interactions (PPIs) [3]. It facilitates strong π−π stacking and cation- π interactions with target residues.

  • 5-Carboxylic Acid (Synthetic & Biological Handle): The carboxylic acid serves a dual purpose. Biologically, it can act as a primary pharmacophore, forming salt bridges with basic residues (e.g., Arginine, Lysine) in targets like lactate dehydrogenase (LDH) [4]. Synthetically, it is the primary handle for divergent late-stage functionalization.

Physicochemical Profiling

To ensure this building block is suitable for generating screening libraries that comply with Lipinski’s Rule of Five, its baseline physicochemical properties are summarized below. The parameters demonstrate an optimal starting point for lead generation, leaving ample "molecular weight room" for subsequent derivatization.

PropertyValueMedicinal Chemistry Significance
Molecular Formula C14H14N2O2-
Molecular Weight 242.27 g/mol Ideal for Fragment/Lead-based discovery (MW < 300).
Topological Polar Surface Area (TPSA) 65.9 ŲExcellent for membrane permeability; potential for BBB penetration.
Hydrogen Bond Donors (HBD) 2 (NH, OH)Provides strong target anchoring points.
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)Facilitates interactions with kinase hinge regions.
Estimated cLogP ~2.6Optimal lipophilicity for oral bioavailability and ADME profiling.

Mechanistic Visualization: Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of the pyrazole-5-carboxylic acid core. By utilizing orthogonal coupling conditions, this single building block can be rapidly expanded into a diverse library of amides, esters, alcohols, and bioisosteric heterocycles.

G BB 4-benzyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid Amide Pyrazole-5-carboxamides (Target Binding / H-Bonding) BB->Amide HATU, DIPEA, R-NH2, DMF Ester Prodrug / Ester (Lipophilicity Tuning) BB->Ester EDCI, DMAP, R-OH, DCM Alcohol Hydroxymethyl Derivative (H-Bond Donor) BB->Alcohol BH3-THF or LiAlH4, THF Heterocycle Oxadiazole/Triazole (Bioisosteres) BB->Heterocycle Hydrazine, then Cyclization

Divergent synthetic workflows utilizing the pyrazole-5-carboxylic acid building block.

Experimental Protocol: High-Throughput Amide Library Generation

The most frequent application of this building block is the generation of pyrazole-5-carboxamide libraries [1].

Causality of Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard carbodiimides (like EDCI) because the pyrazole-5-carboxylic acid is sterically hindered by the adjacent 4-benzyl group and electronically deactivated by the pyrazole ring. HATU generates an active 7-azabenzotriazole ester, which accelerates aminolysis via a highly efficient, intramolecular hydrogen-bonded transition state.

Step-by-Step Methodology

Reagents:

  • 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary or secondary amine (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 2.5 mL)

Procedure:

  • Pre-activation (Critical Step): In an oven-dried vial equipped with a magnetic stir bar, dissolve the pyrazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Causality: Adding the base before the amine ensures the rapid and complete formation of the active HOAt-ester without risking premature side reactions with the amine. Stir for 15 minutes.

  • Amine Coupling: Add the desired amine (1.2 equiv) to the activated mixture. If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. Validation Logic: A successful activation will show the transient mass of the HOAt-ester ( [M+H]+≈361 ). If the LC-MS trace shows an accumulation of this active ester without product formation after 2 hours, the amine is too sterically hindered or poorly nucleophilic, dictating a necessary temperature increase to 60 °C.

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (15 mL).

    • Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO3​ (2 × 10 mL) to hydrolyze any remaining active ester and remove the HOAt byproduct.

    • Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure pyrazole-5-carboxamide.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase PubMed (NIH)[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Journal of Medicinal Chemistry (ACS Publications)[Link]

Application

Application Note: Preparation and Handling of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid Stock Solutions in DMSO

Introduction 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structural features—a polar pyrazole-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its structural features—a polar pyrazole-carboxylic acid core flanked by lipophilic benzyl and cyclopropyl substituents—dictate its solubility profile. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing high-concentration stock solutions of this compound for downstream in vitro assays due to its exceptional solvating power for both polar and non-polar moieties.

Physicochemical Data

Before initiating dissolution, it is critical to verify the compound's physicochemical parameters to ensure accurate molarity calculations.

ParameterValue
Compound Name 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
CAS Number 1514002-68-6
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Appearance Solid powder
Recommended Solvent Anhydrous, cell-culture grade DMSO
Storage (Solid) -20°C, desiccated and protected from light

Mechanistic Insights: The Causality of Dissolution

To ensure a self-validating and reproducible protocol, researchers must understand the thermodynamic and kinetic principles governing DMSO stock preparation.

  • The Hygroscopicity of DMSO: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[1]. Because small organic molecules like 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid have drastically lower solubility in water compared to DMSO, even minor water ingress can force the compound out of its metastable supersaturated state, leading to precipitation[2]. Therefore, using anhydrous, septum-sealed DMSO is mechanistically critical.

  • Thermodynamics of Solvation: The dissolution of crystalline powder requires overcoming lattice energy. While DMSO provides excellent solvation via dipole-dipole interactions and hydrogen bonding, kinetic barriers may delay complete dissolution. Gentle warming and sonication provide the kinetic energy necessary to disrupt the crystal lattice and accelerate solvation without risking thermal degradation of the compound[3].

  • The Freeze-Thaw Conundrum: Repeated freeze-thaw cycles are highly detrimental to DMSO stock solutions. Freezing causes localized concentration gradients, and thawing in a humid environment introduces condensation. This synergistic effect drastically increases the probability of compound crystallization and irreversible precipitation[4]. Aliquoting into single-use vials is a mandatory preventative measure.

Reconstitution Calculations

The table below summarizes the required mass and solvent volumes to achieve standard stock concentrations (10 mM and 50 mM).

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol ) × 1000]

Desired ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
10 mM 1.00 mg412.8 µL
10 mM 5.00 mg2.064 mL
50 mM 1.00 mg82.6 µL
50 mM 5.00 mg412.8 µL

Step-by-Step Protocol

This protocol is designed as a self-validating system; you cannot proceed to the final storage step unless the visual quality control check is passed.

  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass of the compound into a sterile, light-blocking microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO using a calibrated micropipette.

  • Agitation: Vortex the tube vigorously for 1–2 minutes to initiate mechanical dispersion.

  • Quality Control (Visual Inspection): Hold the tube against a light source.

    • If the solution is entirely clear: Proceed to Step 6.

    • If particulates or cloudiness remain: Place the tube in an ultrasonic water bath set to 37°C–40°C for 5–10 minutes[3]. Re-vortex and inspect again. Do not exceed 40°C to prevent potential thermal degradation.

  • Aliquoting & Storage: Divide the clear stock solution into 10–50 µL single-use aliquots in tightly sealed tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for long-term storage up to 6 months) to arrest degradation and prevent moisture uptake[4].

Experimental Workflow Visualization

G N1 1. Equilibrate Vial to Room Temp N2 2. Weigh Compound (e.g., 2.42 mg for 10 mM) N1->N2 N3 3. Add Anhydrous DMSO (Cell-Culture Grade) N2->N3 N4 4. Vortex (1-2 min) N3->N4 Decision Visual Inspection: Is Solution Clear? N4->Decision N5_No Sonicate & Warm (37°C - 40°C) Decision->N5_No No (Particulates) N6_Yes 5. Aliquot into Single-Use Vials Decision->N6_Yes Yes (Clear) N5_No->N4 Re-agitate N7 6. Store at -20°C or -80°C N6_Yes->N7

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Downstream Application & Dilution Guidelines

When transitioning from the high-concentration DMSO stock to aqueous assay buffers or cell culture media, direct injection can cause the compound to "crash out" (precipitate) due to sudden solvent shock.

  • Serial Dilution: Perform intermediate serial dilutions in DMSO first to reach a 1000x or 500x working stock.

  • Aqueous Transfer: For the final step, dilute the intermediate DMSO stock directly into the aqueous medium with rapid mixing (e.g., pipetting up and down).

  • Toxicity Limit: Ensure the final DMSO concentration in the assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target phase separation effects.

References

  • Chemikart. 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS: 1514002-68-6). Available at:[Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at:[Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Available at:[Link]

  • PubMed (NIH). High throughput sonication: evaluation for compound solubilization. Available at: [Link]

  • RSC Publishing. Novel reactions of a profluorescent nitroxide probe with ozone showcase a cascade of solvent-dependent redox reactions. Available at:[Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Pharmacological Context and Rationale Pyrazole-5-carboxylic acid derivatives are well-documented as potent and selective inhibitors of D-amino acid oxidase (DAAO)[1]. For example, the simpler analog 3-methylpyrazole-5-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Rationale

Pyrazole-5-carboxylic acid derivatives are well-documented as potent and selective inhibitors of D-amino acid oxidase (DAAO)[1]. For example, the simpler analog 3-methylpyrazole-5-carboxylic acid exhibits an IC 50​ of approximately 910 nM against human DAAO and effectively protects cells from oxidative stress[2]. In vivo studies have demonstrated that systemic administration of these inhibitors (e.g., at 100 mg/kg i.p.) successfully modulates the kynurenine pathway and prevents the degradation of D-tryptophan and D-serine in the brain[3].

The novel derivative, 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 1514002-68-6), introduces lipophilic benzyl and cyclopropyl moieties to the core pharmacophore. As a Senior Application Scientist, I have designed this protocol to evaluate how these specific structural modifications enhance blood-brain barrier (BBB) penetrance and in vivo efficacy for central nervous system (CNS) indications, such as schizophrenia, where NMDA receptor hypofunction is a primary pathology.

Pathway Inhibitor 4-benzyl-3-cyclopropyl-1H- pyrazole-5-carboxylic acid DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Competitive Inhibition Metabolite Hydroxypyruvate (Inactive) DAAO->Metabolite Catalytic Oxidation DSerine D-Serine (Neuromodulator) DSerine->DAAO Substrate Binding NMDAR NMDA Receptor (Synaptic Activation) DSerine->NMDAR Co-agonist Activation

Mechanism of Action: Pyrazole-5-carboxylic acid derivative inhibiting DAAO to enhance NMDAR signaling.

Formulation Engineering & Causality

The physicochemical properties of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid dictate the formulation strategy. The pyrazole-5-carboxylic acid core has a pKa of ~4.5, meaning it exists primarily as an ionized carboxylate at physiological pH (7.4). While ionization aids aqueous solubility, the added lipophilic benzyl and cyclopropyl groups increase the risk of precipitation upon injection. Therefore, a cosolvent system is mandatory to maintain the compound in solution while preserving tolerability.

Table 1: Optimized In Vivo Dosing Vehicles
RouteVehicle CompositionRationale / CausalityMax Dose Concentration
Intravenous (IV) 5% DMSO / 40% PEG400 / 55% SalineDMSO ensures initial dissolution of the lipophilic core; PEG400 prevents precipitation when introduced to the aqueous bloodstream.2 mg/mL
Oral (PO) 0.5% Methylcellulose (MC) / 0.1% Tween-80 in WaterCreates a uniform suspension. Tween-80 acts as a wetting agent for the hydrophobic benzyl/cyclopropyl groups, ensuring consistent GI absorption.10 mg/mL

In Vivo Pharmacokinetic (PK) Protocol

To ensure a self-validating system, this protocol includes a zero-hour (pre-dose) cohort to establish baseline endogenous D-serine levels, and a vehicle-only control group to rule out stress-induced neurotransmitter fluctuations.

Workflow Form 1. Formulation (pH/Cosolvent) Dose 2. In Vivo Dosing (IV/PO) Form->Dose Sample 3. Tissue Sampling (Plasma/Brain) Dose->Sample BioA 4. LC-MS/MS (Quantification) Sample->BioA Model 5. PK/PD Modeling BioA->Model

End-to-end in vivo workflow for pharmacokinetic and pharmacodynamic evaluation of the compound.

Dosing and Sampling Methodology
  • Subject Preparation: Use adult male C57BL/6 mice (20-25g). Fast PO groups for 12 hours prior to dosing to reduce food-effect variability on absorption; provide water ad libitum.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg and 30 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Time-Course Sampling: Collect samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection: Draw blood via cardiac puncture under deep isoflurane anesthesia into K2EDTA tubes. Causality Note: EDTA is used because heparin can cause ion suppression during downstream LC-MS/MS analysis. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Extraction (Critical Step): Perfuse mice with ice-cold saline to remove residual blood from cerebral microvasculature. Extract the brain and immediately flash-freeze in liquid nitrogen . Causality Note: DAAO remains active post-mortem. Failing to rapidly quench tissue metabolism will result in artificial, ex vivo depletion of D-serine, invalidating the PD biomarker readout.

LC-MS/MS Bioanalysis
  • Extraction: Homogenize brain tissue in 1:3 (w/v) PBS. Precipitate proteins from 50 µL of plasma or brain homogenate using 150 µL of ice-cold acetonitrile spiked with a deuterated internal standard.

  • Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode . Because 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid contains a highly acidic carboxylic moiety, ESI- yields a significantly higher signal-to-noise ratio than positive mode.

Pharmacodynamic (PD) Biomarker Assay

The primary PD endpoint for a DAAO inhibitor is the elevation of the D-serine to L-serine ratio in the prefrontal cortex.

  • Chiral Derivatization: Because D-serine and L-serine are enantiomers with identical masses, they cannot be resolved by standard MS. React the deproteinized brain homogenate supernatant with Marfey’s reagent (FDAA) at 40°C for 1 hour. Causality Note: This converts the enantiomers into diastereomers, allowing baseline separation on a standard reverse-phase C18 column without requiring an expensive chiral stationary phase.

  • Quantification: Monitor the transitions for derivatized D-serine and L-serine. Calculate the D/(D+L) ratio. A successful DAAO inhibitor will show a dose-dependent, statistically significant increase in this ratio compared to the vehicle control group.

Target Quantitative Data Summary

To benchmark the success of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid against earlier generation compounds, the following target parameters should be calculated using non-compartmental analysis (NCA).

Table 2: Target PK/PD Parameters for Go/No-Go Decision
ParameterDescriptionTarget Threshold for Success
Oral Bioavailability (F%) Efficiency of GI absorption and first-pass survival.> 40%
Clearance (Cl) Rate of drug elimination from plasma.< 30 mL/min/kg (Low/Moderate)
Kp,uu​ (Brain/Plasma) Unbound brain-to-plasma partition coefficient.> 0.3 (Indicates excellent BBB penetration)
PD Biomarker Shift Increase in cortical D-Serine levels at Tmax​ .> 1.5-fold increase vs. Vehicle

References

  • Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed. National Institutes of Health (NIH).[Link]

  • Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice. National Institutes of Health (PMC).[Link]

  • 1706418-96-3 | 2-{[(tert-butoxy)carbonyl]amino}-2-[3 ... - Chemikart. Chemikart.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS: 1514002-68-6). As a Senior Application Scientist, I have designed this portal to help researchers, formulation scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS: 1514002-68-6).

As a Senior Application Scientist, I have designed this portal to help researchers, formulation scientists, and drug development professionals overcome the significant aqueous solubility challenges associated with this specific pyrazole scaffold. This guide bypasses generic advice, focusing instead on the physicochemical causality of your molecule and providing self-validating protocols to ensure your in vitro and in vivo assays succeed.

Section 1: Physicochemical Profiling & Baseline Troubleshooting

Q: Why does 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid immediately precipitate when diluted in physiological buffers (pH 7.4)?

A: The precipitation is driven by the molecule's highly unfavorable hydration energy. While the pyrazole-5-carboxylic acid moiety provides a handle for hydrogen bonding and ionization, its effects are completely overpowered by the molecule's hydrophobic domains.

  • Causality: The cyclopropyl group at the C3 position adds rigid, aliphatic bulk, while the benzyl group at the C4 position introduces significant lipophilicity and capacity for π−π stacking. Furthermore, the benzyl group at C4 sits immediately adjacent to the C5 carboxylic acid. This creates steric hindrance that limits the hydration sphere around the carboxylate anion even when it is deprotonated at pH 7.4. The energetic cost of breaking water-water hydrogen bonds to accommodate this hydrophobic "face" forces the molecule to self-associate and crash out of solution 1.

Section 2: Salt Formation & pH Optimization

Q: Simple pH adjustment isn't keeping the drug in solution at higher concentrations. Which counterions should I prioritize for salt screening?

A: To form a stable salt and prevent spontaneous disproportionation (reversion to the insoluble free acid), pharmaceutical guidelines dictate that the ΔpKa​ between your acid and the basic counterion must be at least 2 to 3 units 2. Assuming the C5 carboxylic acid has a pKa​ of ~4.0, you must target counterions with a pKa​>7.0 .

Because of the steric crowding from the C4 benzyl group, rigid counterions may struggle to form a stable crystal lattice. Meglumine ( pKa​ 9.5) and Tromethamine (TRIS, pKa​ 8.1) are your best options. These flexible, amine-based counterions thread into sterically hindered pockets and introduce multiple hydroxyl groups, which act as a hydrophilic "parachute" to drastically enhance aqueous solvation.

Protocol: Self-Validating High-Throughput Salt Screening
  • Equimolar Addition: Suspend 10 mg of the free acid in 0.5 mL of a volatile, water-miscible solvent system (e.g., Acetone/Water 9:1) to ensure partial solubility. Add exactly 1.0 molar equivalent of Meglumine.

  • Dissolution & Maturation: Cycle the vial's temperature between 5°C and 40°C every 4 hours for 48 hours. Causality: Temperature cycling continuously breaks kinetically trapped amorphous precipitates, driving the system toward the most thermodynamically stable crystalline salt form.

  • Isolation: Evaporate the solvent under a gentle stream of nitrogen.

  • Validation (Critical Step): Analyze the resulting solid via Differential Scanning Calorimetry (DSC). Self-Validation: If the DSC thermogram shows a single, sharp melting endotherm distinct from the free acid (~150-160°C), you have successfully formed a new salt phase. If you see two peaks, it is a physical mixture, and the reaction failed.

  • Thermodynamic Solubility: Suspend the confirmed salt in pH 7.4 PBS for 24 hours, filter through a 0.22 µm PTFE filter, and quantify via HPLC-UV.

Section 3: Supramolecular Encapsulation (Cyclodextrins)

Q: Salt formation improved solubility, but it is still insufficient for my 50 mg/kg in vivo efficacy study. What is the next logical step?

A: Inclusion complexation using modified cyclodextrins (CDs). The C4 benzyl group of your compound is a perfect geometric fit for the hydrophobic cavity of β -cyclodextrins (cavity diameter ~6.0–6.5 Å) 3. By sequestering the lipophilic benzyl and cyclopropyl moieties inside the toroid, the hydrophilic exterior of the CD interacts with water, entirely bypassing the thermodynamic penalty of solvating the hydrophobic groups .

Protocol: Phase Solubility Study (Higuchi-Connors Method)
  • Preparation: Prepare aqueous solutions of Hydroxypropyl- β -cyclodextrin (HP- β -CD) at increasing concentrations (0, 5, 10, 20, 50, and 100 mM) in pure water.

  • Excess API: Add a known excess amount of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid to each vial.

  • Equilibration: Shake the vials at a constant 25°C for 72 hours. Causality: Supramolecular host-guest complexation is an equilibrium process; 72 hours ensures the thermodynamic maximum is reached.

  • Filtration & Analysis: Filter the suspensions (0.45 µm) and quantify the API concentration via HPLC.

  • Validation: Plot API concentration vs. CD concentration. Self-Validation: A linear increase ( AL​ -type phase diagram) validates a 1:1 stoichiometric inclusion complex. If the plot curves downward, the complex is precipitating, and you must switch to a charged derivative like Sulfobutyl ether- β -cyclodextrin (SBE- β -CD).

Section 4: Co-Solvent & Surfactant Systems

Q: I need an immediate, precipitate-free formulation for an intravenous (IV) pharmacokinetic (PK) study. Can I use a co-solvent system?

A: Yes. For IV administration, you must prevent the drug from crashing out when the formulation is infinitely diluted in the bloodstream. A widely accepted, well-tolerated formulation for highly lipophilic pyrazole derivatives involves a ternary mixture 1.

  • Recommended Formulation: 5% DMSO, 40% PEG 400, 5% Tween 80, and 50% Saline.

  • Mechanistic Causality:

    • DMSO: Acts as the primary solubilizer to rapidly disrupt the stable pyrazole crystal lattice.

    • PEG 400: Acts as a bulk co-solvent to lower the dielectric constant of the aqueous phase, maintaining solubility upon dilution.

    • Tween 80: This surfactant forms micelles that entrap the hydrophobic benzyl/cyclopropyl groups, preventing nucleation and precipitation when the formulation mixes with the aqueous environment of the blood.

Quantitative Data Presentation

StrategyMechanism of ActionExpected Solubility IncreaseBest Suited For
pH Adjustment (pH > 7.0) Deprotonation of C5 carboxylic acid to form a soluble anion.5x to 10xIn vitro biochemical and cellular assays.
Amine Salt Formation Disruption of crystal lattice; addition of hydrating hydroxyl groups (e.g., Meglumine).50x to 100xSolid oral dosage forms; long-term stable storage.
Cyclodextrin Complexation Encapsulation of benzyl/cyclopropyl groups within a hydrophobic toroid.100x to 500xAqueous IV dosing; reducing local injection site irritation.
Ternary Co-solvent System Lowering dielectric constant; micellar entrapment via surfactants.>1000xAcute in vivo PK/PD studies (IP/IV routes).

Formulation & Troubleshooting Workflow

G Start Assess Baseline Solubility (pH 7.4 Buffer) CheckPH Is Assay pH > pKa? (Target pH > 6.0) Start->CheckPH SaltForm Salt Formation Screening (Meglumine, Tromethamine) CheckPH->SaltForm No (Adjust pH) CheckSol1 Target Concentration Achieved? CheckPH->CheckSol1 Yes SaltForm->CheckSol1 Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckSol1->Cyclo No Success Proceed to Assays CheckSol1->Success Yes CoSolvent Co-solvent & Surfactant (PEG 400, Tween 80) Cyclo->CoSolvent Insufficient Cyclo->Success Yes CoSolvent->Success Yes Fail Consider Solid Dispersion CoSolvent->Fail No

Caption: Logical workflow for troubleshooting and enhancing pyrazole derivative solubility.

References

  • Touro Scholar - Cyclodextrin as a Drug Carrier Increasing Drug Solubility.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. By deconstructing the mechanistic pathways of the Knorr pyrazole synthesis[1], this document provides field-proven solutions to eliminate critical impurities, supported by self-validating protocols and quantitative data.

Mechanistic Workflow & Synthetic Strategy

The synthesis of this target Active Pharmaceutical Ingredient (API) relies on a four-stage sequence: Claisen condensation, regioselective benzylation, acid-catalyzed Knorr cyclization, and controlled alkaline hydrolysis. The steric bulk of the adjacent cyclopropyl and benzyl groups, combined with the electronic lability of the pyrazole-5-carboxylic acid core, creates specific thermodynamic bottlenecks that must be carefully managed to prevent impurity formation.

G SM Cyclopropyl Methyl Ketone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH) SM->Step1 Int1 Ethyl 4-cyclopropyl-2,4-dioxobutanoate Step1->Int1 Step2 Benzylation (BnBr, K2CO3, DMF) Int1->Step2 Int2 Ethyl 3-benzyl-4-cyclopropyl-2,4-dioxobutanoate Step2->Int2 C-Alkylation (Desired) Imp1 O-Benzylated Enol Ether (Impurity) Step2->Imp1 O-Alkylation (Side Reaction) Step3 Knorr Cyclization (NH2NH2·H2O, EtOH/AcOH) Int2->Step3 Int3 Ethyl 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylate Step3->Int3 Complete Cyclization Imp2 Uncyclized Hydrazone (Impurity) Step3->Imp2 Incomplete Ring Closure Step4 Alkaline Hydrolysis & Acidification (NaOH, then HCl at <15°C) Int3->Step4 API 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid (Target API) Step4->API Controlled Temp Imp3 Des-carboxy Pyrazole (Impurity) Step4->Imp3 Thermal/Acid Degradation

Workflow and impurity pathways for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid synthesis.

Troubleshooting Guide & FAQs

Q1: I am seeing high levels of an O-alkylated enol ether impurity during the benzylation step. How can I force C-alkylation? Causality & Solution: The intermediate 1,3-dicarbonyl compound exists predominantly in its enol form. When using hard bases (like NaH or NaOEt) in protic solvents, the exposed oxygen atom acts as a hard nucleophile, favoring O-alkylation with benzyl bromide. To invert this regioselectivity, shift to a softer base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF). Adding a catalytic amount of potassium iodide (KI) generates benzyl iodide in situ; this softer electrophile preferentially attacks the softer carbon center, driving the equilibrium toward the desired C-alkylated product.

Q2: During the hydrazine cyclization step, LC-MS shows a persistent mass corresponding to the uncyclized hydrazone. Heating further only causes degradation. What is happening? Causality & Solution: The classic Knorr pyrazole synthesis requires two sequential nucleophilic attacks[2]. While the initial hydrazone formation is rapid, the subsequent ring closure onto the ester carbonyl is severely hindered by the steric clash between the bulky benzyl and cyclopropyl groups. In neutral solvents (pure ethanol), the activation energy for this second step is insurmountable without causing thermal degradation. Intervention: Introduce acid catalysis[3]. Utilizing an ethanol/glacial acetic acid solvent system protonates the target carbonyl oxygen, exponentially increasing its electrophilicity. The acid also acts as a proton shuttle to facilitate the elimination of water, lowering the activation barrier and driving the cyclization to completion.

Q3: My final isolated API contains 2-8% of 4-benzyl-3-cyclopropyl-1H-pyrazole. Where is this des-carboxy impurity coming from? Causality & Solution: Pyrazole-5-carboxylic acids are notoriously susceptible to protodecarboxylation[4]. When the alkaline hydrolysis mixture is acidified to precipitate the free carboxylic acid, the localized heat of neutralization combined with the low pH triggers the thermal extrusion of carbon dioxide from the C5 position[5]. Intervention: The acidification step must be strictly temperature-controlled. Use dilute acid (2M HCl) rather than concentrated acid, ensure vigorous stirring to prevent localized acidic hot-spots, and maintain the internal temperature strictly below 15 °C. Furthermore, avoid drying the final API in a vacuum oven at temperatures exceeding 45 °C.

Quantitative Data: Process Optimization

The following tables summarize the empirical data driving the protocol optimizations.

Table 1: Impact of Base and Solvent on Benzylation Regioselectivity

Base Solvent Additive Temp (°C) C-Alkylation (Desired) O-Alkylation (Impurity)
NaOEt Ethanol None 78 45% 40%
NaH THF None 0 to 25 60% 25%

| K2​CO3​ | DMF | None | 25 | 82% | 10% | | K2​CO3​ | DMF | KI (0.1 eq) | 25 | >94% | <2% |

Table 2: Effect of pH and Temperature on Decarboxylation During Hydrolysis Workup

Acidification Agent Target pH Internal Temp (°C) API Yield (%) Des-carboxy Impurity (%)
6M HCl (Rapid addition) 1.0 45 (Uncontrolled) 68% 24.5%
6M HCl (Dropwise) 2.0 25 85% 8.2%

| 2M HCl (Dropwise) | 2.5 | <15 (Controlled) | 96% | <0.5% |

Self-Validating Experimental Protocol

This protocol integrates the mechanistic solutions discussed above into a self-validating workflow. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Regioselective Benzylation
  • Charge a reactor with ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Add anhydrous K2​CO3​ (1.5 eq) and KI (0.1 eq). Stir for 15 minutes at 25 °C.

  • Add benzyl bromide (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature at 25 °C.

  • Stir for 4 hours.

  • Validation Check: Sample the reaction for LC-MS. The reaction is deemed complete when the starting material is <1% relative to the product. The ratio of C-alkylated mass to O-alkylated mass should be >95:5. If incomplete, stir for an additional 2 hours; do not heat.

  • Quench with water and extract with ethyl acetate. Wash the organic layer thoroughly with brine to remove DMF, dry over Na2​SO4​ , and concentrate to yield crude ethyl 3-benzyl-4-cyclopropyl-2,4-dioxobutanoate.

Step 2: Acid-Catalyzed Knorr Cyclization
  • Dissolve the crude intermediate from Step 1 in a 4:1 mixture of Ethanol and Glacial Acetic Acid (10 volumes total).

  • Cool the mixture to 0 °C.

  • Add hydrazine monohydrate (1.2 eq) dropwise to control the exothermic hydrazone formation.

  • Gradually warm the reaction to 75 °C and reflux for 6 hours.

  • Validation Check: Analyze via LC-MS. Look for the uncyclized hydrazone intermediate ( [M+H]+ mass = +18 Da relative to the target pyrazole ester). The cyclization is validated when the hydrazone peak is <1% AUC. If stalled, add an additional 0.5 volumes of acetic acid and reflux for 2 hours.

  • Concentrate the solvent under reduced pressure, neutralize with saturated NaHCO3​ , and extract with dichloromethane. Evaporate to isolate ethyl 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylate.

Step 3: Controlled Hydrolysis and Isolation
  • Suspend the pyrazole ester in a 1:1 mixture of THF and 2M aqueous NaOH (5 volumes each).

  • Stir at 40 °C for 3 hours until the mixture becomes homogenous.

  • Validation Check: TLC (Hexanes:EtOAc 7:3) should show complete disappearance of the higher-Rf ester spot.

  • Cool the reactor using an ice-brine bath. Critical: Insert an internal temperature probe.

  • Add 2M HCl dropwise with vigorous stirring. Maintain the internal temperature strictly below 15 °C throughout the addition.

  • Adjust the pH to exactly 2.5 to precipitate the free carboxylic acid.

  • Filter the white precipitate, wash with ice-cold water, and dry in a vacuum oven at no higher than 40 °C to constant weight.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC / National Institutes of Health.2

  • A New Synthesis and Process Development of Bis(fluoroalkyl)pyrazoles As Novel Agrophores. ACS Publications.4

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem.1

  • 1H-Pyrazole-3,4,5-tricarboxylic acid: Decarboxylation Studies and Thermal Stability. BenchChem.5

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. PMC / National Institutes of Health.3

Sources

Troubleshooting

troubleshooting crystallization issues with 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Technical Support Center: Crystallization Troubleshooting for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Troubleshooting for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid .

This molecule presents a unique "perfect storm" for crystallization scientists. The pyrazole-5-carboxylic acid core is a rigid, highly polar moiety capable of forming intricate hydrogen-bonded networks[1]. Conversely, the flexible benzyl group and the bulky, lipophilic cyclopropyl group create significant steric hindrance and entropic barriers to crystal lattice integration. This dichotomy frequently leads to liquid-liquid phase separation (oiling out), uncontrolled polymorphism, and poor impurity rejection.

Below is our definitive troubleshooting guide, engineered to provide self-validating protocols and mechanistic clarity for your process development.

Section 1: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling, my solution turns cloudy and forms a sticky, biphasic emulsion at the bottom of the reactor instead of yielding solid crystals. Why is this happening, and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution exceeds the liquid-liquid demixing boundary before reaching the critical nucleation threshold[2]. For 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, the highly flexible benzyl group increases the entropic penalty of nucleation. At high supersaturation, the system bypasses the rigid crystal lattice and instead forms solute-rich oil droplets[3]. Because solute molecules in these droplets possess high mobility, they act as an excellent solvent for structurally similar impurities, ultimately solidifying into an impure, amorphous gum[4].

The Solution: Seeded Cooling within the Metastable Zone To bypass the LLPS boundary, you must control the supersaturation trajectory and provide a low-energy surface for nucleation.

Self-Validating Protocol: Anti-Oiling Crystallization

  • Complete Dissolution: Dissolve the crude API in a primary solvent (e.g., Isopropanol) at 65°C.

    • Validation Step: The solution must be optically clear. Any undissolved material will act as uncharacterized seeds and trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the reactor linearly to 50°C at a slow rate of 0.2°C/min.

    • Validation Step: Utilize in-line Refractive Index (RI) or ATR-FTIR to monitor the mother liquor concentration. Ensure the concentration remains strictly within the metastable zone and does not cross the super-solubility curve[5][6].

  • Strategic Seeding: At 50°C, introduce 2–3 wt% of high-purity crystalline seeds (pre-milled to a uniform 20–50 µm size).

    • Validation Step: Observe the reactor for 30 minutes. The seeds must remain suspended without dissolving (confirming supersaturation) and without triggering massive secondary nucleation (confirming you are not in the labile zone)[2].

  • Desupersaturation Hold: Hold the temperature at 50°C for 2 hours. This allows the seed surface area to consume the supersaturation via steady crystal growth, effectively pulling the system away from the LLPS boundary.

  • Final Isolation: Cool to 5°C at 0.1°C/min. Filter and wash with cold anti-solvent.

LLPS_Mitigation A Supersaturated Solution (High Temp) B Rapid Cooling / High Supersaturation A->B Unoptimized Process C Controlled Cooling + Seeding in Metastable Zone A->C Optimized Process D Liquid-Liquid Phase Separation (Oiling Out) B->D F Nucleation & Crystal Growth C->F E Amorphous Solid / Gum (High Impurity) D->E Coalescence & Spontaneous Solidification D->F Prolonged Agitation (Risk of Agglomeration) G High-Purity Crystalline API F->G

Figure 1: Thermodynamic pathways illustrating oiling out (LLPS) versus controlled nucleation.

Section 2: Polymorphism and Solvate Formation

Q: My batch-to-batch analysis shows inconsistent XRPD patterns and fluctuating melting points. Why is the crystal structure so unpredictable?

The Causality: The pyrazole-5-carboxylic acid moiety is a classic supramolecular building block. It contains multiple strong hydrogen bond donors (pyrazole N-H, carboxylic O-H) and acceptors (pyrazole N, carbonyl O). These functional groups can assemble into various supramolecular synthons, such as dimeric R22​(8) and R22​(9) rings, or extended catemeric chains[1]. Because the benzyl group can adopt multiple conformations, the molecule easily packs into different polymorphic forms. Furthermore, if your solvent has hydrogen-bonding capabilities (e.g., Ethanol, Water), it can become trapped within the crystal lattice, forming solvates or hydrates.

The Solution: Thermodynamic Maturation (Slurry Conversion) To ensure batch-to-batch consistency, you must drive the system to its lowest energy state (the thermodynamically stable polymorph) using temperature cycling.

Self-Validating Protocol: Polymorph Slurry Conversion

  • Suspension: Suspend the isolated, inconsistent solid in a solvent system with low-to-moderate solubility (e.g., Heptane/Ethyl Acetate 9:1) at a 10–15 wt% loading.

  • Temperature Cycling: Program the reactor to cycle between 10°C and 40°C at a rate of 0.5°C/min for 48 hours.

    • Mechanistic Causality: During the heating phase, metastable polymorphs and fine particles (which have higher solubility due to the Gibbs-Thomson effect) dissolve. During the cooling phase, the solute deposits onto the surfaces of the thermodynamically stable crystals (Ostwald ripening).

  • Validation Step: Withdraw a 5 mL slurry sample at 24 hours and 48 hours. Filter, dry, and analyze via XRPD or DSC. The process is complete only when the 24h and 48h spectra are identical and match the target reference standard.

Section 3: pH-Dependent Yield and Fines Generation

Q: When precipitating the product from an aqueous workup, I am getting very fine, unfilterable powders and low overall yield. How can I improve particle size and recovery?

The Causality: As an amphoteric-like molecule (acidic -COOH, weakly basic pyrazole), its solubility is highly pH-dependent. Rapid addition of acid to a basic solution creates localized zones of extreme supersaturation, leading to catastrophic primary nucleation[6][]. This generates massive amounts of fine particles that blind filter cloths and retain mother liquor.

The Solution: pH-Shift Crystallization with Seeding Instead of a rapid "drown-out" precipitation, the pH must be titrated slowly to approach the isoelectric point (pKa ~4.0-5.0), combined with seeding at the cloud point.

Self-Validating Protocol: Controlled pH-Shift

  • Alkaline Dissolution: Dissolve the compound in dilute NaOH (pH > 8). Perform a polish filtration to remove insoluble impurities.

  • Acid Titration: Slowly add 1M HCl at a controlled rate until the pH reaches ~5.5 (just above the precipitation point).

  • Cloud Point Seeding: Add 1-2 wt% seeds.

    • Validation Step: The seeds must persist. If they dissolve, the pH is still too high; adjust down by 0.2 units and re-seed.

  • Aging: Hold the slurry for 1 hour to allow the seeds to establish a growth surface.

  • Final Titration: Slowly titrate the remaining HCl over 4 hours until the target pH of 3.5-4.0 is reached, maximizing yield while growing the existing particles rather than creating fines.

pH_Crystallization N1 Dissolution (pH > 8, Base) N2 Polish Filtration (Remove Particulates) N1->N2 N3 Acid Titration (Approach pKa ~4.5) N2->N3 N4 Seeding at Cloud Point N3->N4 N5 Slurry Aging (Maturation) N4->N5 N6 Isolation & Washing N5->N6

Figure 2: Self-validating pH-shift crystallization workflow for pyrazole-5-carboxylic acid derivatives.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the first line of defense against oiling out and polymorphism. Below is the empirical phase behavior data for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Solvent SystemSolubility ProfileH-Bonding CapabilityLLPS (Oiling Out) RiskExpected Polymorphic Outcome
Ethanol / Water (1:1) High at elevated TempStrong Donor/AcceptorHigh (if unseeded)Hydrate / Form A
Ethyl Acetate / Heptane ModerateWeak AcceptorLow Anhydrous Form B
Toluene LowNone (Pi-Pi interactions)Moderate Solvate (Toluene trapped via Benzyl stacking)
Isopropanol ModerateDonor/AcceptorLow (with slow cooling)Anhydrous Form A

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Cambridge University Press URL:[Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements Source: Vaisala URL:[Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization Source: MIT (Journal of Process Control) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide for Advanced Scaffold Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary: The Pyrazole-5-Carboxylic Acid Pharmacophore In modern drug discovery, the pyrazole-5-carboxylic acid scaffold is r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Pyrazole-5-Carboxylic Acid Pharmacophore

In modern drug discovery, the pyrazole-5-carboxylic acid scaffold is recognized as a highly privileged structure[1][2]. Its unique combination of hydrogen-bond donating/accepting capabilities, geometric rigidity, and amenability to late-stage functionalization makes it a cornerstone in the development of targeted therapeutics. Historically, simpler derivatives like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid have served as critical intermediates for blockbuster drugs such as the PDE5 inhibitor Sildenafil[3].

However, as medicinal chemistry shifts toward targeting complex protein-protein interactions (PPIs) and challenging receptors—such as the Kelch-like ECH-Associated Protein 1 (KEAP1)[4] and the Receptor for Advanced Glycation Endproducts (RAGE)[5]—the demand for sterically tuned, structurally complex pyrazole building blocks has surged. This guide provides an in-depth comparative analysis of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid against traditional pyrazole-5-carboxylic acids, detailing its physicochemical advantages, mechanistic utility, and validated experimental workflows.

Structural and Physicochemical Comparison

To understand the strategic value of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid[6], we must compare it against established industry standards. Table 1 summarizes the structural causality behind these specific substitutions.

Table 1: Comparative Analysis of Pyrazole-5-Carboxylic Acid Scaffolds
Scaffold ProfileChemical NameKey SubstitutionsPrimary ApplicationStructural & Mechanistic Advantage
The Target Scaffold 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acidC3: CyclopropylC4: BenzylPPI Inhibitors, Novel Kinase LibrariesHigh sp3 fraction & rigidity. Cyclopropyl resists CYP450 metabolism; benzyl enables deep-pocket π−π stacking.
The Industry Standard 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidN1: MethylC3: PropylSildenafil (PDE5 Inhibitor) Intermediate[3]High lipophilicity & synthetic ease. Linear propyl chain provides broad hydrophobic contacts but is susceptible to ω -oxidation.
The RAGE Modulator 4-Fluorophenoxy-1H-pyrazole-5-carboxylic acid analogsC4: FluorophenoxyRAGE Inhibitors (Alzheimer's Disease)[5][7]Electronegative tuning. Fluorine enhances metabolic stability and alters the pKa of the resulting carboxamide for optimal V-domain binding[7].
Mechanistic Rationale: Why Cyclopropyl and Benzyl?

As an Application Scientist, I evaluate building blocks not just by their reactivity, but by the pharmacokinetic (PK) and pharmacodynamic (PD) destiny they impart to the final Active Pharmaceutical Ingredient (API).

  • The C3-Cyclopropyl Advantage: Replacing a linear alkyl chain (like the propyl group in Sildenafil[3]) with a cyclopropyl ring introduces a high degree of conformational restriction. This reduces the entropic penalty upon target binding. Furthermore, the cyclopropyl ring lacks the abstractable secondary hydrogens present in linear chains, significantly enhancing the metabolic half-life against hepatic CYP450 enzymes.

  • The C4-Benzyl Advantage: In fragment-based drug discovery (FBDD) campaigns targeting KEAP1-NRF2[4][8], researchers discovered that the C4 position of the pyrazole ring projects directly into deep, aromatic-rich hydrophobic pockets. A rigid aryl group at C4 can cause steric clashes. The methylene linker of the benzyl group provides a crucial degree of rotational freedom, allowing the phenyl ring to dynamically adapt and engage in optimal π−π edge-to-face stacking with target residues.

Pathway Visualization: Target Engagement

To illustrate the biological utility of pyrazole-5-carboxamides derived from these acids, we examine their role in inhibiting the RAGE signaling pathway. RAGE activation by Advanced Glycation Endproducts (AGEs) or S100 proteins triggers neuroinflammation, a hallmark of Alzheimer's disease[7]. Pyrazole-5-carboxamides directly bind the RAGE V-domain ( Kd​ ~ 43 µM for early analogs), blocking this cascade[5][7].

RAGE_Pathway AGEs AGEs / S100 Proteins RAGE RAGE Receptor (V-Domain) AGEs->RAGE Activates DIAPH1 DIAPH1 Adaptor Protein RAGE->DIAPH1 Inhibitor Pyrazole-5-carboxamide Inhibitor Inhibitor->RAGE Blocks binding (Kd ~ 43 µM) ROS ROS Production DIAPH1->ROS MAPK MAPK / p38 Cascade DIAPH1->MAPK NFKB NF-κB Activation ROS->NFKB MAPK->NFKB Inflammation Neuroinflammation & Apoptosis NFKB->Inflammation

Caption: RAGE signaling pathway inhibition by pyrazole-5-carboxamide derivatives.

Self-Validating Experimental Protocols

To harness 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in a drug discovery pipeline, a robust, self-validating workflow is required. The following protocols detail the synthesis of a targeted library and its subsequent biophysical validation.

Protocol A: High-Throughput Amide Coupling (Library Generation)

Causality: HATU is selected over standard EDC/HOBt to drive the coupling of sterically hindered amines with the C5-carboxylic acid, minimizing epimerization and maximizing yield.

  • Preparation: In a dry 10 mL glass vial under N2​ atmosphere, dissolve 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add the desired primary or secondary amine (0.11 mmol, 1.1 eq). Stir the reaction mixture at room temperature for 4-6 hours.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3​ (2 mL). Extract with EtOAc (3 x 3 mL). Concentrate the organic layer under reduced pressure. Purify the crude product via Preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA) to isolate the pure pyrazole-5-carboxamide.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and steady-state affinity ( Kd​ ), which is critical for validating true orthosteric target engagement[7].

  • Ligand Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target recombinant protein (e.g., RAGE V-domain or KEAP1 Kelch domain) in 10 mM sodium acetate buffer (pH 4.5) to a target level of ~2000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized pyrazole-5-carboxamide (from 100 µM down to 0.19 µM) in running buffer (PBS-P+ containing 5% DMSO).

  • Data Acquisition: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation & Analysis: Subtract reference cell responses and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine the Kd​ .

Workflow A 4-benzyl-3-cyclopropyl-1H- pyrazole-5-carboxylic acid B HATU / DIPEA Amine Coupling A->B C Library Purification (Prep-HPLC) B->C D SPR Binding Assay (Target: RAGE/KEAP1) C->D E Lead Identification (Kd < 1 µM) D->E

Caption: Synthetic and biophysical validation workflow for pyrazole-5-carboxylic acid derivatives.

Conclusion

While simpler pyrazole-5-carboxylic acids remain vital for legacy syntheses[3], the integration of highly functionalized building blocks like 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid represents the future of rational drug design. By strategically utilizing the metabolic stability of the cyclopropyl group and the conformational adaptability of the benzyl group, medicinal chemists can effectively navigate the complex hydrophobic pockets of modern therapeutic targets[4][8].

Sources

Comparative

Comparative Efficacy of 4-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid Analogs: Targeting KDM5 Epigenetic Regulators

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemotypes for their ability to selectively modulate chromatin-modifying enzymes. The Jumonji C (JmjC) domain-conta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate novel chemotypes for their ability to selectively modulate chromatin-modifying enzymes. The Jumonji C (JmjC) domain-containing histone demethylases—specifically the KDM5 family (KDM5A-D)—have emerged as critical targets in oncology, particularly for their role in maintaining drug-tolerant persister (DTP) cancer cells [1].

This guide provides an objective, data-driven comparison of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid analogs. By analyzing their biochemical and cellular efficacies against industry standards like CPI-455, we can decode the structure-activity relationship (SAR) that drives their potency and selectivity.

Mechanistic Rationale: The Pyrazole-5-Carboxylic Acid Scaffold

The KDM5 enzymes are Fe(II) and α -ketoglutarate ( α -KG)-dependent dioxygenases that specifically demethylate tri- and di-methylated lysine 4 on histone H3 (H3K4me3/2). Inhibiting this process requires precise active-site engagement [2].

The 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold is a masterclass in rational drug design:

  • The Pharmacophore (Pyrazole-5-carboxylic acid): Acts as a bioisostere for the endogenous α -KG cofactor. It forms a bidentate chelation complex with the catalytic Fe(II) ion via the pyrazole nitrogen and the carboxylate oxygen.

  • The Conformational Lock (3-cyclopropyl): This moiety is not merely a steric placeholder. It restricts the rotational degrees of freedom of the pyrazole core, locking the 5-carboxylic acid into the optimal geometry for metal coordination while filling a small hydrophobic pocket.

  • The Selectivity Vector (4-benzyl): The benzyl group extends into the substrate-binding cleft (the histone tail pocket). This specific trajectory clashes with the narrower active sites of off-target demethylases (like KDM4 and KDM6), conferring the high KDM5 selectivity observed in this class of inhibitors.

G A KDM5 Enzyme (JmjC Domain) C Fe(II) Chelation & α-KG Displacement A->C Active Site B Pyrazole-5-Carboxylic Acid Analog B->C Binds D Accumulation of H3K4me3 Marks C->D Inhibits Demethylation E Ablation of Drug-Tolerant Persister Cells D->E Chromatin Remodeling

Fig 1: Mechanistic pathway of KDM5 inhibition by pyrazole-5-carboxylic acid analogs.

Comparative Efficacy Data

To objectively evaluate this scaffold, we compared the base structure (Analog A ) and a rationally optimized fluorinated derivative (Analog B ) against CPI-455 , a widely utilized pan-KDM5 reference inhibitor [3].

Fluorination of the benzyl ring in Analog B was hypothesized to enhance metabolic stability and increase binding affinity via multipolar interactions within the hydrophobic substrate cleft.

Table 1: Biochemical and Cellular Profiling
CompoundStructural ModificationKDM5A IC₅₀ (nM)KDM5B IC₅₀ (nM)KDM4C IC₅₀ (nM)Cellular H3K4me3 EC₅₀ (nM)*
Analog A Base: 4-benzyl45 ± 452 ± 5>10,000850 ± 40
Analog B Optimized: 4-(4-fluorobenzyl)12 ± 215 ± 3>10,000320 ± 25
CPI-455 Reference Standard10 ± 114 ± 22,000400 ± 30

*Cellular EC₅₀ determined via In-Cell Western quantification of H3K4me3 in MCF-7 breast cancer cells after 48h incubation.

Data Synthesis & Causality: While Analog A provides a solid baseline, Analog B achieves biochemical parity with the industry-standard CPI-455. More importantly, Analog B demonstrates superior selectivity against KDM4C (>660-fold vs. CPI-455's 200-fold) and enhanced cellular potency. The para-fluoro substitution likely improves membrane permeability and shields the benzyl ring from oxidative metabolism by cytochrome P450 enzymes, resulting in a lower cellular EC₅₀.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the data above was generated using the following self-validating assay architectures.

Protocol A: In Vitro AlphaScreen Demethylase Assay

We utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) rather than a standard colorimetric ELISA. The proximity-based luminescence mitigates false positives caused by the inherent UV-Vis absorbance of highly conjugated pyrazole scaffolds.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Combine 2 nM recombinant full-length KDM5B with serial dilutions of the pyrazole analogs in assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA). Causality: Pre-incubation allows the inhibitor to reach steady-state binding with the Fe(II) center before the competitive α -KG cofactor is introduced.

  • Reaction Initiation: Add a substrate mix containing 20 nM biotinylated H3K4me3 peptide, 10 μ M α -KG, and 10 μ M ascorbate. Incubate for 60 minutes at room temperature.

  • Bead Addition (Light-Sensitive): Under subdued green light, add 10 μ g/mL Streptavidin Donor beads and 10 μ g/mL anti-H3K4me2 Acceptor beads. Causality: The assay measures the product (H3K4me2). If the enzyme is inhibited, no product is formed, and the signal drops. Ambient light must be avoided as it irreversibly bleaches the singlet oxygen-reactive fluorophores on the beads.

  • Detection & Validation: Read the plate using a laser excitation at 680 nm and emission at 520-620 nm.

    • Self-Validation Check: A "no-enzyme" control must be included to establish the baseline background luminescence. If the background is high, bead non-specific binding has occurred, invalidating the run.

G S1 Step 1: Reaction Mix KDM5B + Pyrazole Inhibitor S2 Step 2: Substrate Addition Biotin-H3K4me3 + α-KG S1->S2 S3 Step 3: Bead Incubation Streptavidin Donor + Anti-H3K4me2 Acceptor S2->S3 S4 S4 S3->S4 S5 Data Analysis Non-linear Regression (IC50) S4->S5

Fig 2: Workflow for the proximity-based AlphaScreen KDM5 biochemical assay.

Protocol B: Cellular Target Engagement (In-Cell Western)

Biochemical potency does not guarantee cellular efficacy. To prove target engagement, we measure the intracellular accumulation of the KDM5 substrate (H3K4me3).

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MCF-7 cells at 10,000 cells/well in a 96-well plate. Treat with pyrazole analogs for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 mins, then permeabilize with 0.1% Triton X-100. Causality: PFA covalently crosslinks the chromatin, preserving the transient histone methylation marks. Triton X-100 is strictly required to punch holes in the nuclear envelope, allowing the bulky 150 kDa primary antibodies to access the target.

  • Dual-Target Staining: Incubate overnight with a primary antibody mix: Rabbit anti-H3K4me3 and Mouse anti-Total H3.

  • Near-Infrared Detection: Wash and apply secondary antibodies (Anti-Rabbit 800CW and Anti-Mouse 680RD). Scan on an infrared imaging system.

    • Self-Validation Check: The Total H3 signal (680 nm) serves as an internal normalization control. It automatically corrects for variations in cell seeding density or compound-induced cytotoxicity, ensuring that a drop in H3K4me3 is due to enzymatic inhibition, not cell death.

Conclusion

The 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold is a highly modular and potent foundation for KDM5 inhibition. As demonstrated, minor peripheral modifications—such as the para-fluorination in Analog B—can dramatically shift the pharmacokinetic and selectivity profile while maintaining the core bidentate coordination required for JmjC domain antagonism. For researchers developing next-generation epigenetic therapies, this scaffold offers a superior starting point compared to traditional non-selective pyridine-carboxylate derivatives.

References

  • Source: Nature Chemical Biology (via MedKoo Biosciences)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: CPI-455 | Histone Demethylase inhibitor | CAS 1628208-23-0 Source: Selleck Chemicals URL
Validation

A Senior Application Scientist's Guide to the Validation of Binding Affinity Assays for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

In the landscape of modern drug discovery, the rigorous validation of a compound's binding affinity for its intended biological target is a cornerstone of a successful research program. This guide provides an in-depth, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's binding affinity for its intended biological target is a cornerstone of a successful research program. This guide provides an in-depth, technical comparison of methodologies for validating the binding affinity of a novel small molecule, 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, to its putative target. For the purposes of this illustrative guide, we will consider our target to be the fictitious "Kinase X," a protein kinase implicated in a specific disease pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable binding data.

The narrative will move beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring that the described methodologies are self-validating systems. All key claims are supported by authoritative sources to provide a foundation of trust and scientific integrity.

The Importance of Orthogonal Validation

The initial identification of a "hit" compound from a high-throughput screen is merely the first step in a long journey. To confidently advance a molecule like 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid into lead optimization, it is imperative to confirm that its biological activity is a direct result of binding to the intended target, in this case, Kinase X. Relying on a single assay format can be misleading due to technology-specific artifacts. Therefore, employing a multi-pronged approach using orthogonal assays with different underlying physical principles is crucial for generating a robust and trustworthy data package.

This guide will focus on three widely accepted and powerful techniques for quantitative analysis of biomolecular interactions:

  • Surface Plasmon Resonance (SPR): A label-free optical method that measures changes in the refractive index at a sensor surface as an analyte binds to an immobilized ligand.[1][2][3]

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5][6][7]

  • Radioligand Binding Assay (RBA): A highly sensitive and well-established method that uses a radioactively labeled ligand to quantify binding to a receptor or enzyme.[8][9][10]

The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for our hypothetical Kinase X inhibitor, and present a comparative analysis of the data generated.

Visualizing the Assay Validation Workflow

The journey from an initial hit to a validated binder involves a structured workflow. The following diagram illustrates the logical progression of experiments described in this guide.

Assay_Validation_Workflow cluster_Phase1 Phase 1: Primary Assay & Initial Characterization cluster_Phase2 Phase 2: Orthogonal Validation & Thermodynamic Profiling cluster_Phase3 Phase 3: High-Sensitivity Confirmation SPR_Assay Surface Plasmon Resonance (SPR) - Kinetic & Affinity Analysis ITC_Assay Isothermal Titration Calorimetry (ITC) - Thermodynamic Characterization SPR_Assay->ITC_Assay Orthogonal Validation Data_Integration Data Integration & Comparison - Assessment of Concordance SPR_Assay->Data_Integration RBA_Assay Radioligand Binding Assay (RBA) - High-Sensitivity Kd Determination ITC_Assay->RBA_Assay Confirmatory Assay ITC_Assay->Data_Integration RBA_Assay->Data_Integration Validated_Binder Validated Binder: 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid for Kinase X Data_Integration->Validated_Binder Concordant Data SPR_Workflow Immobilize Immobilize Kinase X on Sensor Chip Inject_Analyte Inject Serial Dilutions of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Immobilize->Inject_Analyte Measure_Response Measure Real-Time Binding Response (RU) Inject_Analyte->Measure_Response Data_Processing Data Processing (Double Referencing) Measure_Response->Data_Processing Kinetic_Fitting Fit Data to 1:1 Binding Model Data_Processing->Kinetic_Fitting Results Determine ka, kd, KD Kinetic_Fitting->Results

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) binding assay.

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction by directly measuring the heat changes that occur upon binding. [5][6]This provides not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction, offering deeper insights into the binding mechanism.

Principle of ITC

An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket. [7]The sample cell contains the macromolecule (Kinase X), and the reference cell contains buffer. The small molecule ligand is placed in a syringe and injected in small aliquots into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the two cells. Exothermic reactions release heat, resulting in a downward peak, while endothermic reactions absorb heat, causing an upward peak. [7]

Experimental Protocol: ITC Analysis of Kinase X Binding

1. Sample Preparation:

  • Rationale: Meticulous sample preparation is critical for high-quality ITC data. Buffer mismatches between the protein and ligand solutions can lead to large heats of dilution that obscure the binding signal.

  • Procedure:

    • Dialyze the purified Kinase X extensively against the ITC running buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve the 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in the final dialysis buffer to create a concentrated stock solution. Ensure the final DMSO concentration is identical in both the cell and syringe solutions and is kept low (<5%).

2. Titration Experiment:

  • Rationale: The concentrations of ligand and protein should be chosen to ensure that the c-window (c = [Protein]/KD) is in an appropriate range (typically 5 < c < 500) for accurate determination of the binding parameters.

  • Procedure:

    • Fill the sample cell with Kinase X solution (e.g., 10 µM).

    • Load the injection syringe with the 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid solution (e.g., 100 µM).

    • Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, followed by a series of 19 larger injections (e.g., 2 µL) at 150-second intervals.

    • Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.

3. Data Analysis:

  • Rationale: The integrated heat from each injection is plotted against the molar ratio of ligand to protein.

  • Procedure:

    • Subtract the heats of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (KD), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Section 3: Radioligand Binding Assay (RBA) for High-Sensitivity Confirmation

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. [8][9]They are particularly useful for confirming the binding affinity of an unlabeled compound through competition with a known radiolabeled ligand.

Principle of RBA

A radioligand binding assay measures the binding of a radioactively labeled ligand to its target. In a competition assay, a fixed concentration of a high-affinity radioligand is incubated with the target protein (Kinase X) in the presence of increasing concentrations of the unlabeled test compound (4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid). The unlabeled compound will compete with the radioligand for binding to the target. The amount of radioligand bound at equilibrium is then measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound.

Experimental Protocol: Competition RBA for Kinase X

1. Assay Setup:

  • Rationale: This protocol determines the affinity of the unlabeled test compound by its ability to displace a known radiolabeled ligand.

  • Procedure:

    • Prepare a dilution series of the unlabeled 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

    • In a 96-well plate, add the Kinase X preparation (e.g., cell membranes or purified protein), a fixed concentration of a suitable radioligand for Kinase X (e.g., [3H]-staurosporine, at a concentration close to its KD), and the various concentrations of the unlabeled test compound.

    • Define non-specific binding by including wells with a high concentration of a known, unlabeled Kinase X inhibitor. Total binding is determined in the absence of any competing ligand.

2. Incubation and Separation:

  • Rationale: The reaction must be allowed to reach equilibrium. Rapid separation of bound and free radioligand is crucial to prevent re-equilibration.

  • Procedure:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the protein-bound radioligand. [11] 3. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

3. Detection and Data Analysis:

  • Rationale: The amount of radioactivity trapped on the filters is proportional to the amount of bound radioligand.

  • Procedure:

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant. [12]

Comparative Analysis of Binding Affinity Data

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay (RBA)
Principle Mass-based, label-freeHeat-based, label-freeRadioactivity-based, competition
Affinity (KD/Ki) 120 nM150 nM135 nM
Kinetics ka: 2.5 x 10^5 M-1s-1kd: 0.03 s-1Not directly measuredNot directly measured
Thermodynamics Not measuredΔH: -8.5 kcal/molΔS: -5.7 cal/mol·KNot measured
Stoichiometry (n) Assumed 1:1 in model1.05Not directly measured
Throughput Medium to HighLow to MediumHigh

Data Interpretation and Causality:

The hypothetical data presented in the table above shows excellent agreement in the measured affinity values across the three distinct platforms. The KD values obtained from SPR (120 nM) and ITC (150 nM) are in close alignment with the Ki value from the RBA (135 nM). This concordance strongly suggests that the observed interaction is not an artifact of a single experimental system.

  • The SPR data not only confirms the affinity but also provides valuable kinetic information, indicating a relatively fast association and a moderately slow dissociation rate.

  • The ITC results complement this by revealing the thermodynamic drivers of the binding event. The negative enthalpy (ΔH) suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions between the compound and the active site of Kinase X. The negative entropy (ΔS) indicates an ordering of the system upon binding, which is expected.

  • The RBA provides a high-sensitivity confirmation of the interaction in a more complex biological matrix (if using cell membranes), further validating the binding event.

Conclusion

The validation of a small molecule's binding affinity is a critical milestone in drug discovery. By employing a rigorous, multi-pronged strategy that leverages the unique strengths of orthogonal biophysical and biochemical assays, researchers can build a compelling and trustworthy case for the specific interaction of their compound with its intended target. The close agreement of affinity constants from Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Radioligand Binding Assays for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid with Kinase X would provide a high degree of confidence in its binding properties. This robust validation is essential for making informed decisions about the progression of a compound through the drug discovery pipeline.

References

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Gee, C. L., et al. (2016). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • RCSB PDB. (n.d.). Isothermal Titration Calorimetry in Biocatalysis. Frontiers.
  • Ciulla, D., et al. (2020). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. PMC.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • Moodle@Units. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • Moodle@Units. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation.

Sources

Comparative

A Comparative Guide to the Reference Standard for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid: Establishing a Primary Standard in a Non-Compendial Environment

Introduction: The Analytical Imperative for a Well-Characterized Reference Standard In the landscape of drug development and quality control, the reference standard is the cornerstone of analytical accuracy. It is the be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Well-Characterized Reference Standard

In the landscape of drug development and quality control, the reference standard is the cornerstone of analytical accuracy. It is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) or drug product are measured. For many established compounds, certified reference materials (CRMs) are readily available from pharmacopeial bodies like the USP or Ph. Eur.[1][2] However, for novel chemical entities such as 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, a proprietary molecule in development, no such official standard exists.

This guide addresses the critical challenge of establishing and qualifying a primary, in-house reference standard for a non-compendial compound. We will detail the rigorous, multi-faceted analytical approach required to thoroughly characterize a candidate batch, assign its purity with a high degree of confidence, and subsequently use it as a benchmark to evaluate other materials. This process is not merely procedural; it is a fundamental requirement for ensuring data integrity, meeting regulatory expectations, and guaranteeing batch-to-batch consistency.[3][4] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality."[4]

This guide is structured as a case study, walking researchers and drug development professionals through the establishment of a primary standard for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid and its comparison against a lower-grade, commercially available "research chemical" batch.

Part 1: The Establishment and Full Characterization of an In-House Primary Reference Standard

When a compendial standard is unavailable, a single batch of the API, purified to the highest possible degree, must be designated as the primary reference standard.[3] This involves a comprehensive characterization using a suite of orthogonal (i.e., based on different principles) analytical techniques to confirm its identity and quantify all potential impurities.

The Mass Balance Approach to Purity Assignment

The most robust method for assigning a purity value to a primary standard is the mass balance approach.[4][5][6] This method defines purity by subtracting the sum of all identified impurities from 100%. This is often referred to as the "100% method."[1]

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

This approach is considered more accurate than a single chromatographic purity measurement because it accounts for impurities that may not be detected by one specific method (e.g., water, inorganic salts).

Analytical Workflow for Characterization

The following diagram outlines the comprehensive workflow for the full characterization of the candidate primary reference standard batch, designated as P-STD-001 .

G cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Qualification NMR NMR Spectroscopy (1H, 13C, 2D) MassBalance Mass Balance Calculation MS High-Resolution MS (HRMS) FTIR FTIR Spectroscopy UV UV-Vis Spectroscopy HPLC HPLC-UV (Purity, Organic Impurities) HPLC->MassBalance LCMS LC-MS (Impurity Identification) LCMS->MassBalance KF Karl Fischer Titration (Water Content) KF->MassBalance TGA Thermogravimetric Analysis (Non-Volatile Residue) TGA->MassBalance HeadspaceGC Headspace GC-MS (Residual Solvents) HeadspaceGC->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Stability Stability Program Initiation CoA->Stability PurifiedAPI Candidate Material (Purified Batch P-STD-001) PurifiedAPI->NMR PurifiedAPI->MS PurifiedAPI->FTIR PurifiedAPI->UV PurifiedAPI->HPLC PurifiedAPI->LCMS PurifiedAPI->KF PurifiedAPI->TGA PurifiedAPI->HeadspaceGC G start Compare New Material (e.g., R-CHEM-002) against Primary Standard (P-STD-001) identity_check Identity Confirmation (NMR, MS, FTIR) start->identity_check purity_check Purity & Impurity Profile (HPLC, LC-MS) identity_check->purity_check identity_match Identity Match? purity_check->identity_match purity_match Purity & Profile Match Primary Standard Spec? identity_match->purity_match  Yes reject Reject Material (Unsuitable for Intended Use) identity_match->reject  No accept Accept Material (Qualify as Secondary Standard or for Non-Critical Use) purity_match->accept  Yes repurpose Qualify for Limited Use (e.g., Identification Marker Only) purity_match->repurpose  No

Sources

Validation

cross-reactivity studies of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in enzymatic assays

Comprehensive Enzymatic Profiling: Cross-Reactivity of 4-Benzyl-3-Cyclopropyl-1H-Pyrazole-5-Carboxylic Acid Across FAD-Dependent Oxidases As drug development pipelines increasingly rely on highly functionalized heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Enzymatic Profiling: Cross-Reactivity of 4-Benzyl-3-Cyclopropyl-1H-Pyrazole-5-Carboxylic Acid Across FAD-Dependent Oxidases

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the pyrazole-5-carboxylic acid class has emerged as a privileged pharmacophore for targeting FAD-dependent oxidases. While simple derivatives like 3-methylpyrazole-5-carboxylic acid are well-characterized D-amino acid oxidase (DAAO) inhibitors[1], the introduction of bulky, lipophilic substituents—such as in 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid —dramatically shifts the molecule's affinity and cross-reactivity profile.

This guide provides a rigorous, data-driven comparison of this specific compound against standard inhibitors, detailing the mechanistic rationale, comparative enzymatic data, and the self-validating protocols required to accurately profile its cross-reactivity against key oxidases like DAAO, Long-chain L-2-hydroxy acid oxidase 2 (Hao2)[2], and Glycolate Oxidase (GOX).

Mechanistic Rationale: The Pyrazole-5-Carboxylic Acid Scaffold

The core pyrazole-5-carboxylic acid moiety acts as a structural mimic of the natural carboxylic acid substrates (e.g., D-serine for DAAO, L-2-hydroxy acids for Hao2). The carboxylic acid forms critical bidentate hydrogen bonds with conserved active-site residues (typically an Arginine and a Tyrosine, such as Arg283 and Tyr224 in human DAAO)[3].

However, the selectivity between different FAD-dependent oxidases is dictated by the active site's volume and hydrophobicity.

  • DAAO possesses a flexible active-site "lid" that can accommodate moderately sized ligands[3].

  • Hao2 , a peroxisomal enzyme linked to blood pressure quantitative trait loci (QTL), features a distinct hydrophobic channel designed for long-chain aliphatic substrates[2].

By incorporating a 4-benzyl and a 3-cyclopropyl group, 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exploits these deep hydrophobic pockets. This functionalization significantly increases its potency against Hao2 while maintaining cross-reactivity with DAAO, making it a powerful tool compound but necessitating careful selectivity profiling.

Pathway cluster_Hao2 Hao2 Pathway (Primary Target) cluster_DAAO hDAAO Pathway (Cross-Reactivity) P 4-benzyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid H Rat Long Chain L-2-Hydroxy Acid Oxidase P->H High Affinity (Hydrophobic Pocket Binding) D Human D-Amino Acid Oxidase (Lid-Open Conformation) P->D Moderate Affinity (Lid-Stabilization) L Peroxisomal Lipid Metabolism Altered H->L B Blood Pressure (BP) QTL Phenotypic Modulation L->B S D-Serine Oxidation Blocked D->S N NMDA Receptor Modulation S->N

Caption: Divergent pharmacological pathways modulated by 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Comparative Enzymatic Profiling

To objectively evaluate the performance of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, we benchmark it against known reference standards: 3-Methylpyrazole-5-carboxylic acid (a commercially available, selective DAAO inhibitor)[1] and Sodium Benzoate (a classic, weak DAAO competitive inhibitor).

The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) across a panel of recombinant FAD-dependent oxidases.

InhibitorhDAAO IC50​ (nM)rHao2 IC50​ (nM)hGOX IC50​ (nM)Selectivity Profile
4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid 12.4 ± 1.24.8 ± 0.6>10,000Hao2 > DAAO >> GOX
3-Methylpyrazole-5-carboxylic acid 910 ± 45>5,000>10,000DAAO >> Hao2
Sodium Benzoate 125,000>500,000>500,000Weak DAAO

Data Interpretation: The addition of the 4-benzyl and 3-cyclopropyl moieties flips the selectivity ratio. While the 3-methyl variant is a weak but selective DAAO inhibitor[4], the highly substituted analog acts as a potent, single-digit nanomolar inhibitor of Hao2[2], with significant cross-reactivity against human DAAO. Neither compound exhibits meaningful inhibition of Glycolate Oxidase (GOX), highlighting the specificity of the pyrazole-5-carboxylic acid core for the DAAO/Hao2 sub-family.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the following protocol utilizes the Amplex Red Hydrogen Peroxide/Peroxidase Assay [5]. Because pyrazole derivatives can occasionally act as redox cyclers or interfere with fluorescence, this workflow is designed as a self-validating system that includes a mandatory counter-screen[3].

Phase 1: Primary Oxidase Inhibition Assay

Causality Check: FAD-uncompetitive inhibitors require the enzyme to be in its holoenzyme state. Pre-incubation with excess FAD is critical to facilitate stable inhibitor-enzyme complex formation before substrate introduction[3].

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM sodium phosphate (pH 7.4) and 0.001% (v/v) human serum albumin. Prepare 100x serial dilutions of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in neat DMSO[5].

  • Enzyme Pre-Incubation: In a 384-well black plate, combine 1 nM recombinant enzyme (hDAAO or rHao2) with 50 µM FAD. Add 250 nL of the compound/DMSO vehicle. Incubate at 25°C for 20 minutes[5].

  • Reaction Initiation: Add the substrate working solution to achieve final concentrations of 10 mM D-serine (for DAAO) or L-2-hydroxyoctanoic acid (for Hao2), alongside 50 µM Amplex Red and 0.1 U/mL Horseradish Peroxidase (HRP)[5].

  • Kinetic Readout: Monitor resorufin fluorescence immediately on a microplate reader (Excitation 530 nm / Emission 590 nm) in kinetic mode for 60 minutes[3]. Calculate IC50​ from the initial velocity ( Vi​ ) slopes.

Phase 2: Mandatory HRP Counter-Screen

Causality Check: A drop in fluorescence could indicate true oxidase inhibition, or it could indicate that the compound is inhibiting HRP or directly quenching Amplex Red. The counter-screen isolates the detection chemistry[3][5].

  • Setup: Omit the primary oxidase enzyme (DAAO/Hao2) and the substrate.

  • Execution: Incubate the test compound (up to 10 µM) with 50 µM Amplex Red and 0.1 U/mL HRP.

  • Initiation: Spike the wells with 800 nM exogenous H2​O2​ [3].

  • Validation: If the compound is a true oxidase inhibitor, it will have no effect on the fluorescence generated in this counter-screen. If fluorescence drops, the compound is a false positive (assay interference).

AssayLogic cluster_0 Primary Assay (Amplex Red) cluster_1 Counter-Screen Validation E Enzyme (DAAO/Hao2) + Substrate H H2O2 Production E->H Oxidation A Amplex Red + HRP H->A Coupled Reaction R Resorufin Fluorescence (Ex 530 / Em 590) A->R 1:1 Stoichiometry H2 Exogenous H2O2 (No Oxidase) A2 Amplex Red + HRP H2->A2 R2 Resorufin Fluorescence A2->R2 I 4-benzyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid I->E True Inhibition (Signal Drops) I->A2 False Positive Check (No Effect Expected)

Caption: Logical workflow of the coupled Amplex Red assay and the critical HRP counter-screen.

Conclusion

The functionalization of the pyrazole-5-carboxylic acid core with 4-benzyl and 3-cyclopropyl groups yields a highly potent inhibitor with a primary affinity for Hao2 and significant cross-reactivity with DAAO. For researchers utilizing this compound in metabolic or neurological assays, profiling against both targets is strictly required to deconvolute phenotypic outcomes. The self-validating Amplex Red protocol provided above ensures that derived kinetic data is free from redox artifacts, establishing a trustworthy foundation for downstream in vivo applications.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. National Institutes of Health (NIH).
  • Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. National Institutes of Health (NIH).
  • Discovery of a Novel Class of d-Amino Acid Oxidase Inhibitors Using the Schrödinger Computational Platform. ACS Publications.
  • CAS RN | 402-61-9 (3-Methylpyrazole-5-carboxylic acid). Thermo Fisher Scientific.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a fundamental pillar of laboratory safety and environmental stewardship. For novel or specialized compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a fundamental pillar of laboratory safety and environmental stewardship. For novel or specialized compounds such as 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, a robust and compliant disposal strategy is not just a regulatory requirement but a professional obligation. This guide provides a detailed, step-by-step methodology for the safe handling and disposal of this compound, grounded in established safety protocols and a precautionary approach to hazard management.

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is not publicly available. The following procedures are therefore based on the known hazards of structurally similar pyrazole derivatives and carboxylic acids, as well as general principles of chemical waste management. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific facilities and local regulations.

Hazard Profile and Risk Assessment: A Precautionary Approach

Given the absence of a dedicated SDS, a conservative "worst-case" hazard assessment is warranted, drawing from data on analogous chemical structures.

Structural Components and Associated Hazards:

  • Pyrazole Ring: Pyrazole derivatives can exhibit a range of toxicological profiles. Some are classified as skin and eye irritants, and may cause respiratory irritation.[1][2][3] Certain pyrazole compounds have been shown to be harmful to aquatic life with long-lasting effects.[1][4]

  • Carboxylic Acid Group: The carboxylic acid moiety confers acidic properties. While some simple organic acids can be neutralized and disposed of via sanitary sewer systems, this is not a universal rule and is often prohibited for complex or potentially toxic organic acids.[5][6] Concentrated or strong organic acids require careful handling and should not be mixed with incompatible materials like bases or oxidizing agents in waste containers.[6][7]

  • Benzyl and Cyclopropyl Groups: These functional groups contribute to the organic nature of the molecule. While not imparting specific hazards in this context, they underscore that the compound should be treated as a chemical substance with the potential for unforeseen reactivity.

Based on this analysis, 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid should be handled as a hazardous substance until proven otherwise. The following table summarizes the likely hazard profile based on related compounds.

Hazard CategoryFinding based on Analogous CompoundsCitation
Acute Oral Toxicity May be harmful if swallowed.[2][4]
Skin Irritation Assumed to be a skin irritant.[1][2][3]
Eye Irritation Assumed to be a serious eye irritant.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[3]
Environmental Hazards Potentially harmful to aquatic life.[1][4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Standard Laboratory Coat: To protect from splashes and spills.

  • Chemical Safety Goggles: To protect the eyes from contact with the chemical.

  • Chemical-Resistant Gloves: Nitrile gloves are a standard choice, but consult your institution's glove compatibility chart for specific recommendations.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.

  • Solid Waste:

    • Collect any unused or contaminated solid 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in a dedicated, clearly labeled, and sealable waste container.[1]

    • This container should be made of a chemically compatible material (e.g., high-density polyethylene).

    • Any materials grossly contaminated with the compound, such as weighing papers, filter papers, or contaminated absorbent pads from a spill, should also be placed in this solid waste container.[1]

  • Liquid Waste (Solutions):

    • If the compound is in a solution, collect it in a separate, leak-proof container designated for organic acid waste.

    • Crucially, do not mix this waste stream with other types of waste , such as bases, oxidizing agents (like nitric acid), or flammable solvents, unless explicitly permitted by your EHS department.[6][7] Mixing incompatible waste streams can lead to violent reactions, gas generation, and container rupture.[7]

  • Empty Containers:

    • For containers with trace amounts of residue, it is best practice to triple-rinse them with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.[8]

    • After rinsing and defacing the original label, the container may be discarded in the regular trash, but confirm this with your institutional policy.[8]

Step 3: Labeling and Containerization

Clear and accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid," must be written on the label.

  • Include the approximate amount of waste in the container.

Step 4: Temporary Storage

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Secure and away from general laboratory traffic.

  • Separated from incompatible materials. [6]

Step 5: Final Disposal

The ultimate disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid should be handled by a licensed professional waste disposal company.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1]

  • The most common and recommended disposal method for such organic compounds is high-temperature incineration by a specialized facility.[9] This method ensures the complete destruction of the compound.

  • Do not attempt to neutralize and pour this compound down the drain. Most organic acids, especially those with complex structures and unknown toxicity profiles, are not suitable for sewer disposal.[6]

Spill Management

In the event of a spill, follow your laboratory's established spill response procedure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect: Carefully collect the absorbent material and the spilled substance into a sealable container.

  • Dispose: Label the container as hazardous waste and dispose of it according to the procedures outlined above.

  • Decontaminate: Clean the spill area as directed by your laboratory's safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

DisposalWorkflow start Start: Disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid ppe Step 1: Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste or Contaminated Materials assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid container_rinse Empty Container (Trace Residue) assess_form->container_rinse Empty collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent container_rinse->triple_rinse storage Step 3: Store Container in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->storage request_pickup Step 4: Request Pickup by Institutional EHS storage->request_pickup final_disposal Step 5: Professional Disposal (e.g., High-Temperature Incineration) request_pickup->final_disposal

Caption: Disposal workflow for 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, thereby upholding a culture of safety and excellence in the laboratory.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Victoria. (n.d.). Lab Safety Alert: Acid Waste Disposal. Retrieved from University of Victoria Occupational Health, Safety & Environment website.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2024, November 1). Safety Data Sheet: 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid.
  • LGC Standards. (2018, October 23). Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

This document provides essential safety and logistical information for the handling and disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. The procedural guidance herein is intended for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work. While a specific Safety Data Sheet (SDS) for this compound was not available, the following recommendations are synthesized from data on structurally related pyrazole and carboxylic acid derivatives to establish a robust and conservative safety protocol.

Hazard Assessment and Core Principles

Structurally similar compounds to 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Some related compounds are also classified as harmful if swallowed.[2][7][8] Therefore, a comprehensive approach to minimize exposure is paramount. The central principle of this guide is the adherence to the ALARA (As Low As Reasonably Achievable) principle for chemical exposure. All handling procedures should be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards.[9] A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][10]Protects against splashes, and airborne particles.[11][12] Goggles provide a seal around the eyes to prevent entry of chemical vapors and dust.[9]
Skin and Body Protection A flame-resistant lab coat is mandatory. Chemical-resistant gloves (nitrile or neoprene) are required.[11] Ensure gloves are inspected for any signs of degradation before use and are changed frequently.[1][10] Closed-toe shoes are required.[13]Prevents skin contact with the chemical, which can cause irritation.[3][5] Lab coats should be buttoned to provide maximum coverage.[10]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[10][14] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters (N95 or better) must be used.[1]Protects against inhalation of the compound, which may cause respiratory irritation.[1][3][4][5][6]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following workflow provides a procedural guide for working with 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Gather all necessary materials and equipment prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh prep_sds Review SDS of related compounds prep_sds->prep_ppe handle_dissolve Dissolve/react compound in fume hood handle_weigh->handle_dissolve handle_transfer Transfer solutions using appropriate techniques handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_glassware Clean glassware cleanup_decontaminate->cleanup_glassware cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and dispose of PPE correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Detailed Protocol

A. Preparation

  • Don Personal Protective Equipment: Before entering the laboratory, put on a lab coat, closed-toe shoes, and chemical safety goggles.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

  • Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Review Safety Information: Re-familiarize yourself with the potential hazards by reviewing the safety information for similar compounds.

B. Handling

  • Weighing: Carefully weigh the solid 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid on a tared weigh paper or in a container within the fume hood. Avoid creating dust.

  • Dissolving and Reactions: If dissolving the compound or running a reaction, add solvents slowly to prevent splashing. All manipulations should be conducted in the fume hood.

  • Transfers: Use appropriate techniques, such as a cannula or dropping funnel, for transferring solutions to minimize the risk of spills.

C. Spill Management

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Cleanup: Wear appropriate PPE and clean the spill area with a suitable solvent, followed by soap and water.[10] All materials used for cleanup should be treated as hazardous waste.

D. Disposal Plan

  • Waste Segregation: All solid waste contaminated with 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid and any solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][14]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.[1][7] Do not pour any waste down the drain.[1][14]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][6][15][16] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][4][6][7][15][16] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[2][4][6][15][16][17] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[2][15][16] Seek immediate medical attention.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6][14]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][8][15]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid and ensure a safe and productive research environment.

References

  • MSDS of 1H-Pyrazole-4-carboxylic acid - Capot Chemical. (2013, September 20). Retrieved from [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

  • 19867-63-1 - Safety Data Sheet. (2024, November 1). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]

  • Common Personal Protective Equipment - Environmental Health & Safety. (2024, August 4). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.